Cbz-DL-Phe-DL-Leu-DL-Glu-pNA
Description
Properties
Molecular Formula |
C34H39N5O9 |
|---|---|
Molecular Weight |
661.7 g/mol |
IUPAC Name |
4-[[4-methyl-2-[[3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentanoyl]amino]-5-(4-nitroanilino)-5-oxopentanoic acid |
InChI |
InChI=1S/C34H39N5O9/c1-22(2)19-28(32(43)36-27(17-18-30(40)41)31(42)35-25-13-15-26(16-14-25)39(46)47)37-33(44)29(20-23-9-5-3-6-10-23)38-34(45)48-21-24-11-7-4-8-12-24/h3-16,22,27-29H,17-21H2,1-2H3,(H,35,42)(H,36,43)(H,37,44)(H,38,45)(H,40,41) |
InChI Key |
HLLMBZPHTOCJKX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Enzyme Specificity & Kinetic Analysis of Cbz-DL-Phe-DL-Leu-DL-Glu-pNA
Executive Summary
Substrate Identity: Cbz-DL-Phe-DL-Leu-DL-Glu-pNA (Z-FLE-pNA)
Primary Target: 20S Proteasome,
Part 1: Molecular Architecture & Enzyme Interface
Structural Analysis
This substrate is a synthetic chromogenic peptide designed to probe specific proteolytic cleavage events. Its architecture is tripartite:
-
N-Terminal Cap (Cbz/Z): The Carbobenzoxy group protects the N-terminus, mimicking the peptide bond of a longer protein chain and preventing degradation by aminopeptidases. It also provides a hydrophobic anchor for the S3/S4 enzyme subsites.
-
Peptide Sequence (Phe-Leu-Glu):
-
P1 (Glu): The Glutamic Acid residue adjacent to the reporter is the primary determinant of specificity. It targets enzymes with a basic S1 pocket (specifically the
subunit of the proteasome). -
P2 (Leu) & P3 (Phe): These hydrophobic residues align with the S2 and S3 pockets, stabilizing the enzyme-substrate complex.
-
-
C-Terminal Reporter (pNA): para-Nitroanilide is linked via an amide bond. Upon cleavage, free pNA is released, shifting absorbance to 405–410 nm (yellow), allowing continuous spectrophotometric monitoring.
The "DL" Stereochemical Challenge
The specific formulation This compound contains racemic amino acids at all three positions.
-
Theoretical Isomers:
distinct stereoisomers (LLL, LLD, LDL, etc.). -
Biological Reality: Eukaryotic proteases, including the 20S proteasome, are strictly stereospecific for L-isomers .
-
Experimental Impact: Only the L-Phe-L-Leu-L-Glu-pNA fraction (theoretically 12.5% of the total mass) is a valid substrate. The remaining isomers containing D-amino acids often act as competitive inhibitors , occupying the active site without being hydrolyzed. This effectively lowers the apparent
and alters the measured .
Expert Insight: When using this racemic substrate, you must calculate the effective concentration of the LLL-isomer for kinetic parameters (
). Failure to do so will result in an 8-fold underestimation of catalytic efficiency ().
Part 2: Primary Target – The 20S Proteasome ( Subunit)
While the sequence Phe-Leu-Glu can be cleaved by specific bacterial proteases (e.g., S. aureus V8 protease), in a drug development context, this substrate is the canonical probe for the Caspase-like (C-L) activity of the 20S Proteasome .
Mechanism of Action
The 20S proteasome is a barrel-shaped threonine protease. The
Mechanism Steps:
-
Association: The LLL-isomer enters the
-ring gate and diffuses to the active site. -
Nucleophilic Attack: The hydroxyl group of the N-terminal Threonine (Thr1) of the
subunit attacks the carbonyl carbon of the P1 Glutamic Acid. -
Acyl-Enzyme Intermediate: The pNA group is released (signal generation), and the peptide is transiently covalently bound to Thr1.
-
Hydrolysis: Water attacks the acyl-enzyme bond, releasing the peptide and regenerating the Thr1 hydroxyl.
Visualization: Subunit Catalytic Cycle
Caption: The catalytic cycle of the Proteasome
Part 3: Experimental Protocol
Materials & Reagents
| Component | Specification | Purpose |
| Substrate | This compound | Target probe. Dissolve in 100% DMSO to 20-50 mM stock. |
| Enzyme | Purified 20S Proteasome (Human/Yeast) | Target protease. |
| Activator | SDS (0.03%) or PA28 activator | Latent 20S proteasomes require gate-opening to cleave short peptides efficiently. |
| Inhibitor | Epoxomicin or Bortezomib | Negative control to validate specificity. |
| Buffer | 50 mM HEPES, pH 7.5, 5 mM MgCl₂, 1 mM DTT | Physiological pH and reducing environment. |
Assay Workflow (Self-Validating)
-
Preparation: Dilute substrate in buffer to working concentrations (e.g., 10–200 µM). Note: Keep final DMSO < 2% to avoid enzyme denaturation.
-
Blanking: Set up a "Substrate Only" well to monitor spontaneous hydrolysis (background noise).
-
Activation: Pre-incubate 20S proteasome with 0.03% SDS for 15 minutes at 37°C. Crucial: Without SDS or PA28, the
-gate remains closed, yielding false negatives. -
Reaction: Add activated enzyme to substrate wells.
-
Detection: Monitor Absorbance at 405 nm (
) kinetically for 30–60 minutes. -
Validation: In parallel, run a well with 1 µM Bortezomib. If signal persists, the activity is not proteasomal (likely contaminant protease).
Visualization: Experimental Logic
Caption: Step-by-step workflow for validating proteasomal activity using the racemic substrate.
Part 4: Data Analysis & Interpretation[1]
Calculation of Activity
Convert the rate of absorbance change (
-
(Extinction coefficient of pNA):
(or ). - (Pathlength): 0.6 cm for standard 100 µL microplate wells.
Kinetic Constants ( and )
When plotting Michaelis-Menten curves for the DL-substrate :
-
X-Axis: Plot the concentration of the L-L-L isomer only (Total Concentration / 8).
-
Inhibition Factor: Be aware that the apparent
may be higher than literature values for pure L-substrates due to the competitive inhibition by D-isomers.
| Parameter | Pure L-Substrate (Ref) | DL-Racemic Mixture (Expected) |
| High | Lower (due to non-productive binding) | |
| Low (High affinity) | Higher (Apparent low affinity) | |
| Specificity | High | Moderate (Noise from isomers) |
References
-
Kisselev, A. F., et al. (1999). "The Caspase-like Sites of Proteasomes, Their Substrate Specificity, New Inhibitors and Substrates, and Allosteric Interactions with the Trypsin-like Sites."[1] Journal of Biological Chemistry.
-
Groll, M., et al. (1997). "Structure of 20S proteasome from yeast at 2.4 Å resolution." Nature.
-
BenchChem. (2025).[2] "Protease Substrate Profiling: Cbz-Peptide-pNA Kinetics." BenchChem Technical Library.
-
Kisselev, A. F., & Goldberg, A. L. (2001). "Proteasome inhibitors: from research tools to drug candidates." Chemistry & Biology.
Sources
Technical Guide: Mechanism and Kinetic Analysis of p-Nitroanilide Release from Cbz-Tripeptide Substrates
[1]
Executive Summary
This technical guide details the mechanistic and operational framework for using Cbz-tripeptide-p-nitroanilide (pNA) substrates in protease kinetic assays.[1] These chromogenic substrates are the industry standard for characterizing serine and cysteine proteases (e.g., Thrombin, Trypsin, Caspases, Kallikrein) during drug discovery and enzymatic profiling.[1][2]
The core principle relies on the proteolytic cleavage of an amide bond, releasing p-nitroaniline , a yellow chromophore quantifiable at 405 nm .[3] This guide moves beyond basic protocol listing to explain the physicochemical causality of the reaction, the structural rationale of the "Cbz" protecting group, and self-validating experimental workflows.
The Mechanistic Core
The utility of pNA substrates rests on a specific electronic shift that occurs upon hydrolysis.
Chemical Basis of Chromogenesis
In the intact substrate (e.g., Z-Phe-Arg-pNA ), the p-nitroaniline moiety is amide-linked to the C-terminal amino acid.[1] In this state, the nitrogen's lone pair electrons participate in the amide resonance, limiting their delocalization into the nitrophenyl ring. Consequently, the intact substrate absorbs light primarily in the UV region (
Upon enzymatic hydrolysis, the amide bond is cleaved, releasing free p-nitroaniline .[1][3] In the free amine form, the nitrogen lone pair fully conjugates with the
Operational Note: While the peak is at 380 nm, assays are standardly read at 405 nm to avoid interference from the substrate's UV tail and to minimize inner-filter effects from proteins or potential inhibitors.
The Catalytic Cycle (Serine Protease Example)
The reaction follows a ping-pong mechanism (or covalent catalysis):
-
Michaelis Complex (
): The enzyme binds the tripeptide sequence (P1-P3 residues) into its specificity pockets (S1-S3).[1] -
Acylation: The catalytic serine nucleophile attacks the carbonyl carbon of the scissile bond (between P1 and pNA). The pNA group is released as the first product (
).[4] -
Deacylation: Water attacks the acyl-enzyme intermediate, releasing the peptide (
) and regenerating the free enzyme.
Visualization: Reaction Pathway
The following diagram illustrates the transformation from colorless substrate to yellow chromophore.
Caption: Figure 1. Catalytic pathway of pNA release. The rate-limiting step is often deacylation, but pNA release (Acylation) provides the optical signal.[1]
Substrate Architecture: Why "Cbz"?
The "Cbz" (or Z) group is Carbobenzyloxy (Benzyloxycarbonyl). It is not merely a protecting group; it is a structural feature essential for enzyme recognition.
| Feature | Function in Protease Assay |
| N-Terminal Protection | Prevents degradation of the substrate by aminopeptidases that may be present as contaminants in crude samples.[1] |
| Mimicry | The benzyl ring mimics the P4 or P3 amino acid residue, providing hydrophobic interactions with the enzyme's S-subsites, thereby lowering |
| Solubility | While hydrophobic, it prevents the formation of zwitterions at the N-terminus, reducing non-specific electrostatic binding. |
Common Substrate-Enzyme Pairs:
Experimental Framework (The Protocol)
Expertise Note: This protocol is designed for a 96-well microplate format to enable high-throughput kinetic screening.
Reagents & Preparation
-
Assay Buffer: 50 mM Tris-HCl or HEPES, pH 7.4–7.8.
-
Critical: Include 100 mM NaCl (physiologic strength) and 5 mM CaCl
(stabilizes many serine proteases). -
For Cysteine Proteases: Must add reducing agents (1-5 mM DTT or TCEP) and EDTA (to chelate heavy metals, though Ca2+ might be excluded).[1]
-
-
Substrate Stock: Dissolve Cbz-peptide-pNA in 100% DMSO .
-
Enzyme Solution: Dilute in assay buffer immediately before use. Keep on ice.
Workflow Diagram
Caption: Figure 2. Kinetic assay workflow. "Blank" controls are critical to subtract spontaneous hydrolysis.
Step-by-Step Procedure
-
Blanking: Add 90 µL of Substrate/Buffer mix to "No Enzyme" control wells. This monitors spontaneous hydrolysis (background drift).[1]
-
Enzyme Addition: Add 10 µL of enzyme solution to experimental wells.
-
Measurement: Immediately place in a plate reader pre-warmed to reaction temperature (usually 25°C or 37°C).
-
Kinetic Read: Measure Absorbance at 405 nm (
) every 20–30 seconds for 15 minutes. -
Linearity Check: Inspect the curves. Only use the initial linear portion (
) to calculate velocity ( ).
Data Analysis & Validation
Calculating Enzyme Velocity
Raw data from plate readers is in Optical Density (OD).[1] To convert this to concentration (
The Formula:
- : Slope of the linear portion of the curve.
-
(Extinction Coefficient) :
at pH 7.5–8.0.[1]-
Note: A commonly accepted value for pNA at 405 nm in neutral buffer is 9,800
.[1]
-
-
(Path Length) : For 100 µL in a standard 96-well plate,
cm. Do not assume 1 cm.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Non-Linear Rates | Substrate depletion (>10% consumed). | Reduce enzyme concentration or measurement time. |
| High Background | Spontaneous hydrolysis or old substrate. | Check "No Enzyme" wells. Make fresh stock. Store stock in darkness. |
| Low Signal | pH is too low (< 6.0).[1] | pNA becomes protonated and colorless at acidic pH. Adjust buffer > pH 7.0. |
| Precipitation | Substrate insolubility. | Ensure final DMSO is < 5-10%.[1] Add 0.01% Triton X-100 to buffer. |
References
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Serine protease specificity for peptide chromogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Solution composition dependent variation in extinction coefficients for p-nitroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Measuring Proteasome Activity Using Chromogenic Substrates
<
Audience: Researchers, scientists, and drug development professionals.
Abstract: This guide provides an in-depth exploration of the principles and methodologies for quantifying proteasome activity. While the initial query concerned Cbz-DL-Phe-DL-Leu-DL-Glu-pNA, this compound is not a standard, well-documented substrate for proteasome research. Therefore, to deliver a scientifically robust and practical guide, we will focus on a widely accepted and characterized substrate: Suc-Leu-Leu-Val-Tyr-pNA (Suc-LLVY-pNA) . This substrate is a cornerstone for assaying the chymotrypsin-like activity of the proteasome. We will delve into the core principles of the assay, provide detailed, field-proven protocols, discuss data interpretation, and explore its application in inhibitor screening.
The 26S Proteasome: The Cell's Master Regulator of Protein Homeostasis
The 26S proteasome is a large, ~2.5 MDa multi-subunit protease complex essential for maintaining protein homeostasis in all eukaryotic cells.[1][2] It is the terminal machinery of the ubiquitin-proteasome system (UPS), responsible for the selective degradation of damaged, misfolded, or unneeded proteins that have been tagged with a polyubiquitin chain.[3][4] This process is not merely cellular housekeeping; it is a critical regulatory mechanism controlling a vast array of cellular processes, including cell cycle progression, signal transduction, immune responses, and apoptosis.[2][3]
The 26S proteasome consists of a 20S core particle (CP) and one or two 19S regulatory particles (RP).[3] The 20S core forms a barrel-shaped structure containing the proteolytic active sites, which are sequestered within its central chamber.[5] Mammalian proteasomes possess three distinct types of catalytic activity:
-
Chymotrypsin-like (CT-L): Cleaves after large hydrophobic residues. This is typically the most robust activity.
-
Trypsin-like (T-L): Cleaves after basic residues.
-
Caspase-like (C-L) / Peptidyl-glutamyl peptide-hydrolyzing (PGPH): Cleaves after acidic residues.
The 19S regulatory particle recognizes, deubiquitinates, unfolds, and translocates the targeted protein into the 20S core for degradation in an ATP-dependent manner.[4]
The Principle of p-Nitroaniline (pNA) Release Assays
Measuring the specific activities of the proteasome is fundamental to understanding its function and for the discovery of therapeutic inhibitors. A widely adopted method for this is the p-nitroaniline (pNA) release assay, a type of colorimetric assay.[6][7][8]
The core principle is elegant in its simplicity:
-
Substrate Design: A short peptide sequence, specifically designed to be recognized and cleaved by one of the proteasome's active sites, is chemically linked to a p-nitroaniline (pNA) molecule.[6][8] For chymotrypsin-like activity, the substrate Suc-LLVY-pNA is commonly used.
-
Enzymatic Cleavage: In its conjugated form (Suc-LLVY-pNA), the substrate is colorless. When incubated with active proteasomes, the enzyme cleaves the amide bond between the peptide and the pNA molecule.[6]
-
Chromophore Release: This cleavage releases free p-nitroaniline.
-
Colorimetric Detection: Free pNA has a distinct yellow color and strongly absorbs light at a wavelength of 405-410 nm.[6][9] The rate of the increase in absorbance at this wavelength is directly proportional to the rate of pNA release, and thus, to the enzymatic activity of the proteasome.[6][7]
This direct relationship allows for the precise, quantitative measurement of proteasome activity and is highly adaptable for various applications, including enzyme kinetics and high-throughput screening of inhibitors.[7]
```dot
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Figure 1: Mechanism of the pNA-based colorimetric assay for proteasome activity.
In Vitro Proteasome Activity Assay: A Step-by-Step Protocol
This protocol details the measurement of chymotrypsin-like activity in purified proteasome preparations or cell lysates using Suc-LLVY-pNA.
3.1. Required Reagents and Materials
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂, 2 mM DTT (add fresh), 0.1 mM EDTA.
-
Substrate Stock: Suc-LLVY-pNA (10 mM in DMSO). Store at -20°C, protected from light.
-
Purified 20S or 26S Proteasome or Cell Lysate: Prepare lysate in a non-denaturing buffer without protease inhibitors.[10]
-
Proteasome Inhibitor (Negative Control): MG-132 (1 mM in DMSO). MG-132 is a potent, reversible inhibitor of the chymotrypsin-like activity.[11][12]
-
96-well clear, flat-bottom microplate.
-
Microplate reader capable of measuring absorbance at 405 nm.
3.2. Experimental Workflow
The following protocol is designed for a 96-well plate format with a final reaction volume of 100 µL.
Step 1: Prepare Working Solutions
-
Substrate Working Solution: Dilute the 10 mM Substrate Stock to 200 µM in Assay Buffer. (e.g., 2 µL of 10 mM stock into 998 µL of Assay Buffer). Prepare this solution fresh and protect it from light.
-
Enzyme/Lysate Preparation: Thaw purified proteasome or cell lysate on ice. Dilute to the desired concentration in cold Assay Buffer. The optimal concentration should be determined empirically but a starting point for purified 20S proteasome is 1-5 nM.
-
Inhibitor Working Solution: Dilute the 1 mM MG-132 stock to 20 µM in Assay Buffer.
Step 2: Plate Setup It is crucial to include proper controls to validate the assay results. Prepare wells in triplicate for each condition.
| Well Type | Component 1 (50 µL) | Component 2 (25 µL) | Component 3 (25 µL) | Purpose |
| Sample | Enzyme/Lysate | Assay Buffer | Assay Buffer | Measures total activity in the sample. |
| Inhibitor Control | Enzyme/Lysate | 20 µM MG-132 | Assay Buffer | Measures non-proteasomal activity. |
| Blank (No Enzyme) | Assay Buffer | Assay Buffer | Assay Buffer | Background absorbance of buffer and substrate. |
Step 3: Reaction Incubation
-
Add Component 1 and Component 2 to the appropriate wells as described in the table.
-
Mix gently and pre-incubate the plate at 37°C for 10-15 minutes. This step allows the inhibitor to bind to the proteasome.[13]
-
Initiate the reaction by adding 50 µL of the 200 µM Substrate Working Solution to all wells. The final substrate concentration will be 100 µM.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
Step 4: Data Acquisition
-
Measure the absorbance at 405 nm every 1-2 minutes for a period of 30-60 minutes.[13]
-
It is critical to operate within the linear range of the reaction. The initial rate of the reaction (V₀) is the most accurate measure of enzyme activity.
```dot
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Figure 2: High-level workflow for the in vitro proteasome activity assay.
Data Analysis and Interpretation
-
Correct for Background: For each time point, subtract the average absorbance of the "Blank" wells from the "Sample" and "Inhibitor Control" wells.
-
Plot the Data: Plot the corrected absorbance (Y-axis) versus time in minutes (X-axis) for both the "Sample" and "Inhibitor Control" conditions.
-
Calculate the Initial Rate (V₀): Determine the slope of the linear portion of the curve for each condition. The slope represents the rate of reaction (ΔAbs/min). The rate should be linear for at least the first 10-15 minutes.
-
Determine Specific Proteasome Activity: Subtract the rate of the "Inhibitor Control" from the rate of the "Sample".
-
Specific Activity = Rate(Sample) - Rate(Inhibitor Control)
-
-
Quantify Activity: To convert the rate from ΔAbs/min to a more standard unit (e.g., pmol of pNA/min), a standard curve using known concentrations of free pNA must be generated.[7] The Beer-Lambert law (A = εcl) can also be used if the molar extinction coefficient (ε) for pNA under the specific assay conditions is known (typically ~10,000 M⁻¹cm⁻¹).[7]
Application: High-Throughput Screening (HTS) for Proteasome Inhibitors
This assay is readily adaptable for screening compound libraries to identify novel proteasome inhibitors, which are valuable as research tools and potential therapeutics (e.g., for multiple myeloma).[5][7]
Workflow Modifications for HTS:
-
Plate Layout: A 96- or 384-well plate is used. Test compounds (typically dissolved in DMSO) are added to "Sample" wells.
-
Controls:
-
Negative Control (0% Inhibition): Wells containing enzyme and DMSO (vehicle) but no inhibitor.
-
Positive Control (100% Inhibition): Wells containing enzyme and a known potent inhibitor like MG-132.
-
-
Execution: The protocol is similar, with the test compounds being pre-incubated with the enzyme before the addition of the substrate.
-
Data Analysis: The assay is typically run as an endpoint measurement after a fixed time (e.g., 30 minutes). The percent inhibition is calculated as follows:
% Inhibition = [ 1 - ( (Abs_Compound - Abs_Blank) / (Abs_Vehicle - Abs_Blank) ) ] * 100
Compounds showing significant inhibition (a "hit") can then be selected for further characterization, such as determining their IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Troubleshooting and Key Considerations
| Issue | Possible Cause(s) | Solution(s) |
| High Background Signal | Substrate degradation (light/heat); Contaminated reagents. | Prepare substrate fresh, protect from light. Use high-purity water and reagents. |
| No or Low Signal | Inactive enzyme; Suboptimal assay conditions (pH, temp); Inhibitory components in lysate. | Use a fresh enzyme aliquot; avoid multiple freeze-thaws.[14] Verify buffer pH and temperature.[14] Dialyze cell lysate or perform a buffer exchange. |
| Non-linear Reaction Rate | Substrate depletion; Enzyme instability; Substrate inhibition. | Use a lower enzyme concentration or higher substrate concentration. Keep enzyme on ice.[14] Some proteasome kinetics can be complex; analyze only the initial linear phase.[15] |
| High Well-to-Well Variability | Pipetting errors; Temperature gradients across the plate; Evaporation. | Use calibrated pipettes. Allow plate and reagents to equilibrate to temperature before starting.[14] Use plate sealers for long incubations.[14] |
Causality Behind Experimental Choices:
-
Why DTT? The proteasome contains cysteine residues that are sensitive to oxidation. Dithiothreitol (DTT) is a reducing agent that helps maintain the enzyme in an active state.
-
Why pre-incubate with inhibitors? Many inhibitors, including MG-132, bind reversibly but require time to reach equilibrium with the enzyme. Pre-incubation ensures that the measured inhibition is accurate and not underestimated due to slow binding kinetics.
-
Why use initial rates? As the reaction proceeds, the substrate is consumed, and the product may cause feedback inhibition. The initial velocity (V₀), measured before these factors become significant, is the most accurate representation of the enzyme's performance under the defined conditions.
References
-
Chen, Y., et al. (2021). Structure, Dynamics and Function of the 26S Proteasome. PubMed. Available at: [Link]
-
Chen, Y., et al. (2021). Structure, Dynamics and Function of the 26S Proteasome. SciSpace. Available at: [Link]
-
Schweitzer, A., et al. (2018). Structure and Function of the 26S Proteasome. PMC. Available at: [Link]
-
Schweitzer, A., et al. (2018). Structure and Function of the 26S Proteasome. PubMed. Available at: [Link]
-
Kisselev, A. F., & Goldberg, A. L. (2012). Structure and mechanism of action of proteasome inhibitors. ResearchGate. Available at: [Link]
-
Stein, R. L., et al. (1996). Kinetic Characterization of the Chymotryptic Activity of the 20S Proteasome. Biochemistry. Available at: [Link]
-
Lu, Y., et al. (2015). Substrate degradation by the proteasome: a single-molecule kinetic analysis. PMC. Available at: [Link]
-
Kisselev, A. F., et al. (2012). Development of proteasome inhibitors as research tools and cancer drugs. PMC. Available at: [Link]
-
Wikipedia. MG132. Wikipedia. Available at: [Link]
-
Miller, Z. (2020). How proteasome inhibitor (MG132, MG115) works?. ResearchGate. Available at: [Link]
-
Li, Y., et al. (2015). Proteasomes: Isolation and Activity Assays. PMC. Available at: [Link]
-
Scarpin, M. R., & Gaczynska, M. (2020). Methods to Discover and Evaluate Proteasome Small Molecule Stimulators. MDPI. Available at: [Link]
-
Pajares, M., et al. (2020). Cellular Responses to Proteasome Inhibition: Molecular Mechanisms and Beyond. MDPI. Available at: [Link]
-
Moshe, M., et al. (2025). Tracking proteasome degradation: A cross-organ analysis via intact degradomics mass spectrometry. PNAS. Available at: [Link]
-
Zhang, Y., et al. (2024). A kinetic model for USP14 regulated substrate degradation in 26S proteasome. PMC. Available at: [Link]
-
Yazgili, A. S., et al. (2021). In-gel proteasome assay to determine the activity, amount, and composition of proteasome complexes from mammalian cells or tissues. PMC. Available at: [Link]
-
Yazgili, A. S., et al. (2021). In-gel proteasome assay to determine the activity, amount, and composition of proteasome complexes from mammalian cells or tissues. ResearchGate. Available at: [Link]
-
UBPBio. Proteasome Activity Fluorometric Assay Kit I. UBPBio. Available at: [Link]
-
Li, Y., et al. (2015). Proteasomes: Isolation and Activity Assays. PMC. Available at: [Link]
-
Yazgili, A. S., et al. (2021). In-gel proteasome assay to determine the activity, amount, and composition of proteasome complexes from mammalian cells or tissues. ScienceOpen. Available at: [Link]
-
Scaringelli, F. P., & Reisz, J. I. (1969). p-nitroaniline as a colorimetric reagent for sulphur dioxide. PubMed. Available at: [Link]
-
Li, Y., et al. (2015). Proteasomes: Isolation and Activity Assays. FSU College of Medicine. Available at: [Link]
Sources
- 1. Structure, Dynamics and Function of the 26S Proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Structure and Function of the 26S Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure and Function of the 26S Proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. In-gel proteasome assay to determine the activity, amount, and composition of proteasome complexes from mammalian cells or tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MG132 - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. Assay in Summary_ki [bindingdb.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
Measuring Chymotrypsin-Like Activity: A Technical Guide to Chromogenic Substrates
For researchers, scientists, and drug development professionals engaged in the study of serine proteases, the accurate measurement of chymotrypsin-like enzymatic activity is a cornerstone of experimental success. This guide provides an in-depth technical overview of chromogenic substrates, offering not just protocols, but the scientific rationale behind them to empower robust and reliable assay design.
The Principle of Chromogenic Protease Assays: A Visual Hydrolysis
Chymotrypsin and chymotrypsin-like enzymes are a subgroup of serine proteases that preferentially cleave peptide bonds C-terminal to large hydrophobic amino acid residues, such as tyrosine, tryptophan, and phenylalanine.[1] The fundamental principle of a chromogenic assay is the enzymatic hydrolysis of a synthetic peptide substrate that has been chemically linked to a chromophore. This chromophore, when part of the intact substrate, is colorless. Upon enzymatic cleavage, the chromophore is released, resulting in a colored product that can be quantified spectrophotometrically.
The most commonly employed chromophore for this purpose is p-nitroaniline (pNA). In its peptide-conjugated form, the electronic properties of the anilide nitrogen are such that the molecule does not absorb light in the visible spectrum. However, once chymotrypsin cleaves the amide bond, the free p-nitroaniline released into the solution exhibits a distinct yellow color, with a characteristic absorbance maximum around 405-410 nm.[2][3] The rate of this color change is directly proportional to the enzymatic activity under appropriate assay conditions.[2]
Selecting the Optimal Chromogenic Substrate
The choice of substrate is critical and depends on the specific chymotrypsin-like enzyme being studied and the experimental objectives. The ideal substrate exhibits high specificity and a favorable combination of kinetic parameters, namely the Michaelis constant (Kₘ) and the catalytic rate constant (kcat). A low Kₘ indicates a high affinity of the enzyme for the substrate, while a high kcat signifies a rapid turnover rate. The ratio kcat/Kₘ is a measure of the enzyme's catalytic efficiency.
Below is a comparative summary of commonly used chromogenic substrates for chymotrypsin-like activity:
| Substrate Name (Abbreviation) | Chemical Structure | Kₘ (mM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |
| N-Succinyl-Ala-Ala-Pro-Phe-pNA (Suc-AAPF-pNA) | Succinyl-L-Alanyl-L-Alanyl-L-Prolyl-L-Phenylalanine-p-nitroanilide | 0.089[4] | 10[4] | 1.12 x 10⁵[4] |
| MeO-Suc-Arg-Pro-Tyr-pNA (S-2586) | Methoxy-Succinyl-L-Arginyl-L-Prolyl-L-Tyrosine-p-nitroanilide | 0.080 | 120 | 1.5 x 10⁶ |
| N-Glutaryl-L-Phe-pNA (GPNA) | N-Glutaryl-L-Phenylalanine-p-nitroanilide | Varies | Varies | Lower than tetrapeptides[5] |
| N-Benzoyl-L-Tyr-pNA (BTpNA) | N-Benzoyl-L-Tyrosine-p-nitroanilide | Varies | Varies | Lower than tetrapeptides |
Field-Proven Insights:
For general chymotrypsin activity, Suc-AAPF-pNA is an excellent and widely used substrate due to its high sensitivity and specificity.[6][7] The succinyl group at the N-terminus enhances solubility.[4] The Proline residue at the P2 position is known to favor the trans conformation of the preceding peptide bond, which is the conformation recognized and cleaved by chymotrypsin.[8] S-2586 is another highly sensitive substrate, often favored in clinical and diagnostic assays.[2] Simpler substrates like GPNA and BTpNA are less specific and generally exhibit poorer kinetics, but can be useful for certain applications or as historical comparators.
The Causality Behind Experimental Design: A Self-Validating System
A robust enzymatic assay is a self-validating system. Each component and step is chosen to ensure that the measured rate is a true reflection of the enzyme's intrinsic activity.
The Enzymatic Reaction Pathway
The hydrolysis of a chromogenic substrate by chymotrypsin follows a "Ping-Pong" mechanism, characteristic of serine proteases.[9] This involves the formation of a covalent acyl-enzyme intermediate.
Caption: Enzymatic hydrolysis of a pNA substrate by chymotrypsin.
Why Initial Velocity (V₀) is Critical
Enzyme kinetics are ideally measured under initial velocity conditions. This is the rate of the reaction at the very beginning, before significant substrate depletion (typically <10%) or product accumulation occurs.[10] Measuring V₀ is crucial because:
-
Substrate Concentration is Known: The reaction rate is dependent on substrate concentration. By measuring the initial rate, we can assume the substrate concentration is constant and equal to what was initially added.
-
Minimizing Product Inhibition: As the product (the cleaved peptide and pNA) accumulates, it can bind to the enzyme's active site and inhibit further reaction, leading to a decrease in the observed rate.
-
Avoiding Reverse Reactions: Although the cleavage of the pNA amide bond is essentially irreversible, measuring the initial rate simplifies the kinetic model by eliminating any consideration of the reverse reaction.
The Importance of Substrate Concentration
The relationship between reaction velocity and substrate concentration is described by the Michaelis-Menten equation.[11] To accurately determine the maximum velocity (Vmax) of an enzyme, the substrate concentration should be saturating, meaning it is significantly higher than the Kₘ (typically 5-10 times the Kₘ).[12] At saturating substrate concentrations, the reaction rate is independent of further increases in substrate concentration and is limited only by the enzyme's catalytic speed.[12] Conversely, when screening for inhibitors, using a substrate concentration close to the Kₘ value is often more sensitive to competitive inhibitors.
Buffer Composition: The Role of Tris and CaCl₂
A common buffer system for chymotrypsin assays is Tris-HCl at a pH of 7.8-8.6, supplemented with calcium chloride (CaCl₂).[2][13]
-
Tris Buffer: Provides a stable pH environment in the optimal range for chymotrypsin activity.
-
Calcium Chloride (CaCl₂): Calcium ions are known to bind to chymotrypsin and stabilize its conformation, thereby enhancing its catalytic activity and protecting it from autolysis (self-digestion).[4][13]
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a robust framework for measuring chymotrypsin activity. It is imperative to perform all measurements in at least triplicate for statistical validity.
General Experimental Workflow
Caption: General workflow for a chromogenic chymotrypsin assay.
Protocol for Suc-AAPF-pNA
This protocol is adapted for a 96-well microplate format, but can be scaled for cuvettes.
Materials:
-
Bovine pancreatic α-chymotrypsin
-
N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA)
-
Dimethyl sulfoxide (DMSO)
-
Assay Buffer: 100 mM Tris-HCl, 10 mM CaCl₂, pH 8.6
-
1 mM HCl for enzyme dilution
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of kinetic measurements at 410 nm
Procedure:
-
Reagent Preparation:
-
Suc-AAPF-pNA Stock Solution (20 mM): Dissolve 12.5 mg of Suc-AAPF-pNA (MW ~624.6 g/mol ) in 1 mL of DMSO. Store in aliquots at -20°C, protected from light.[2][13]
-
Chymotrypsin Stock Solution: Prepare a 1 mg/mL stock solution of chymotrypsin in ice-cold 1 mM HCl. The acidic pH prevents autolysis during storage. Store in small aliquots at -80°C.
-
Working Enzyme Solution: Immediately before the assay, dilute the chymotrypsin stock solution to the desired final concentration (e.g., 1-10 µg/mL) in the Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 5-10 minutes.
-
-
Assay Execution:
-
Set up the reactions in the 96-well plate. For each reaction, prepare a "no enzyme" control well containing only buffer and substrate.
-
Add Assay Buffer to each well to bring the final reaction volume to 200 µL.
-
Add the Suc-AAPF-pNA stock solution to achieve the desired final substrate concentration (e.g., for a final concentration of 1.6 mM in 200 µL, add 16 µL of the 20 mM stock).[2]
-
Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding the working enzyme solution to each well (except the "no enzyme" control).
-
Immediately place the plate in the microplate reader and begin measuring the absorbance at 410 nm every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
For each well, plot absorbance versus time.
-
Determine the initial velocity (V₀) by calculating the slope (ΔAbs/min) of the linear portion of the curve.
-
Subtract the rate of the "no enzyme" control from the sample rates to correct for any non-enzymatic substrate hydrolysis.
-
Convert the rate from ΔAbs/min to µmol/min using the Beer-Lambert law: Activity (µmol/min) = (ΔAbs/min * Reaction Volume (L)) / (ε * Path Length (cm)) Where ε is the molar extinction coefficient of p-nitroaniline (8,800 M⁻¹cm⁻¹ at 410 nm).[7]
-
Troubleshooting and Scientific Integrity
Ensuring the trustworthiness of your data requires vigilance for potential artifacts and sources of error.
| Problem | Potential Cause | Self-Validating Solution |
| High Background (High rate in "no enzyme" control) | Substrate instability/spontaneous hydrolysis. | Prepare substrate solution fresh. Store stock solutions at -20°C in a desiccated environment. Check the pH of the buffer.[7] |
| Buffer contamination with proteases. | Use fresh, sterile-filtered buffer. Autoclave buffers where possible. | |
| Non-linear Reaction Rate (Curve flattens quickly) | Substrate depletion. | Decrease enzyme concentration or reaction time to ensure you are measuring the initial rate (<10% substrate consumption). |
| Enzyme instability/autolysis. | Ensure CaCl₂ is present in the buffer.[13] Keep enzyme on ice until use. Run a control with enzyme in buffer without substrate to check for loss of activity over time. | |
| Low or No Signal | Inactive enzyme. | Test enzyme activity with a positive control substrate. Ensure proper storage conditions for the enzyme stock. |
| Incorrect buffer pH. | Verify the pH of the assay buffer at the reaction temperature. | |
| Presence of an inhibitor in the sample. | Run a spike-and-recovery experiment: add a known amount of active chymotrypsin to your sample and measure the activity. If it is lower than expected, an inhibitor is likely present. | |
| Poor Reproducibility | Inaccurate pipetting. | Calibrate pipettes regularly. Prepare a master mix of reagents to add to wells to minimize pipetting errors. |
| Temperature fluctuations. | Ensure the microplate reader has adequate temperature control and allow the plate to equilibrate before initiating the reaction. |
Expertise in Practice: Always run appropriate controls. A "no substrate" control will identify any background absorbance changes from your enzyme preparation. A "no enzyme" control is essential to measure the rate of non-enzymatic substrate hydrolysis. These controls are non-negotiable for data integrity.
Conclusion
The use of chromogenic substrates provides a sensitive, continuous, and high-throughput method for measuring chymotrypsin-like activity. By understanding the underlying principles of the assay, from the kinetics of the enzymatic reaction to the rationale behind each component of the reaction buffer, researchers can design and execute robust experiments that yield trustworthy and reproducible data. This technical guide serves as a foundational resource to empower scientists to move beyond simple protocol execution and towards a more integrated and scientifically rigorous approach to the study of serine proteases.
References
- Duggleby, R. G. (1985). Estimation of the initial velocity of enzyme-catalysed reactions by non-linear regression analysis of progress curves. Biochemical Journal, 228(1), 55–60.
-
Synthesis and Kinetics of Chromogenic Substrates for Chymotrypsin. (n.d.). Retrieved February 10, 2026, from [Link]
- Hess, G. P., McConn, J., Ku, E., & Brandt, K. G. (1970). Investigations of the Chymotrypsin-catalyzed Hydrolysis of Specific Substrates. Journal of Biological Chemistry, 245(12), 3262-3270.
-
University of Illinois Soils Lab. (2023, May 29). SOP: Enzyme Assays: pNA. Retrieved February 10, 2026, from [Link]
-
Millington, L. (2011, August 17). Drawing Flow Diagrams with GraphViz. LornaJane. [Link]
-
Quest Journals. (n.d.). Clinical importance of control in colorimetric estimation of enzymes. Retrieved February 10, 2026, from [Link]
-
Chad's Blog. (2021, March 26). Building diagrams using graphviz. [Link]
-
ResearchGate. (2021, April 14). What is the most appropriate way to dissolve and stock N-succinyl-Ala-Ala-Ala-p-nitroanilide (elastase substrate) in solution? Retrieved February 10, 2026, from [Link]
-
Sketchviz. (n.d.). Guide to Flowcharts in Graphviz. Retrieved February 10, 2026, from [Link]
-
Cantera. (n.d.). Viewing a reaction path diagram. Retrieved February 10, 2026, from [Link]
-
Nolasco, H. (2014, September 28). Can anyone assist with enzyme activity determination in Lab? ResearchGate. Retrieved February 10, 2026, from [Link]
-
PatSnap Synapse. (2025, May 9). How to Design a Colorimetric Assay for Enzyme Screening. [Link]
-
Chemistry LibreTexts. (2023, February 12). 7.2: Chymotrypsin. Retrieved February 10, 2026, from [Link]
-
Liger, D. (2018, March 12). How can I determine protease activity from the absorbance I determined from the reaction with the substrate? ResearchGate. Retrieved February 10, 2026, from [Link]
-
Graphviz. (2024, September 28). DOT Language. Retrieved February 10, 2026, from [Link]
-
ResearchGate. (n.d.). Steady-State Kinetic Parameters for the R-Chymotrypsin-Catalyzed... Retrieved February 10, 2026, from [Link]
- Fischer, G., & Reimer, B. (1984). Conformational specificity of chymotrypsin toward proline-containing substrates. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 789(3), 268-275.
-
ResearchGate. (2014, September 28). Can anyone assist with enzyme activity determination in Lab? Retrieved February 10, 2026, from [Link]
-
von Rabenau, C. (2022, October 21). Graphviz and dot: Generating Diagrams with Code [Video]. YouTube. [Link]
-
ResearchGate. (2025, August 6). (PDF) Kinetics of p - Nitrophenyl acetate hydrolysis catalyzed by α- Chymotrypsin in presence of polyethylene glycol. Retrieved February 10, 2026, from [Link]
- Kruger, N. J. (1995). Errors and artifacts in coupled spectrophotometric assays of enzyme activity. Phytochemistry, 38(5), 1065-1071.
-
Graphviz. (n.d.). User Guide. Retrieved February 10, 2026, from [Link]
-
ResearchGate. (2025, October 16). Optimizing Colorimetric Assay Based on V2O5 Nanozymes for Sensitive Detection of H2O2 and Glucose. Retrieved February 10, 2026, from [Link]
-
Stack Overflow. (2009, September 29). Graphviz: How to go from .dot to a graph? Retrieved February 10, 2026, from [Link]
- Abuin, E., Lissi, E., & Duarte, R. (2005). Kinetics of N-glutaryl-L-phenylalanine P-Nitroanilide Hydrolysis Catalyzed by Alpha-Chymotrypsin in Aqueous Solutions of Dodecyltrimethylammonium Bromide. Langmuir, 21(12), 5374-5378.
-
National Center for Biotechnology Information. (2012, May 1). Protease Assays - Assay Guidance Manual. Retrieved February 10, 2026, from [Link]
Sources
- 1. content.abcam.com [content.abcam.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. youtube.com [youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Kinetics of N-glutaryl-L-phenylalanine p-nitroanilide hydrolysis catalyzed by alpha-chymotrypsin in aqueous solutions of dodecyltrimethylammonium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Kinetics of Chromogenic Substrates for Chymotrypsin [cjcu.jlu.edu.cn]
- 7. sigmaaldrich.com [sigmaaldrich.com]
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Stability of Cbz-protected peptide p-nitroanilides
An In-depth Technical Guide on the Stability of Cbz-Protected Peptide p-Nitroanilides
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the chemical stability of Carboxybenzyl (Cbz)-protected peptide p-nitroanilides, compounds of significant interest in drug discovery and biochemical research. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational chemical principles with practical, field-proven methodologies to ensure the integrity and reproducibility of experimental outcomes.
Introduction: The Critical Role of Cbz-Peptide-pNA Substrates in Protease Assays
Cbz-protected peptide p-nitroanilides are invaluable tools in the study of proteolytic enzymes. The Cbz group, a well-established amine protecting group, confers a degree of hydrophobicity to the peptide, which can be crucial for its interaction with the active site of certain proteases. The p-nitroanilide (pNA) moiety, upon enzymatic cleavage from the peptide backbone, releases the chromogenic p-nitroaniline, a yellow-colored compound that can be readily quantified spectrophotometrically. This direct relationship between enzyme activity and color change forms the basis of numerous high-throughput screening assays essential for identifying and characterizing protease inhibitors.
The stability of these substrates is paramount; degradation due to factors other than the target enzyme can lead to high background signals, false positives, and a general misinterpretation of enzyme kinetics. Therefore, a thorough understanding of the factors governing their stability is not merely an academic exercise but a prerequisite for robust and reliable assay development.
The Chemical Foundation of Stability: A Tale of Two Moieties
The overall stability of a Cbz-peptide-pNA molecule is a composite of the individual chemical properties of the Cbz protecting group, the peptide linker, and the p-nitroanilide reporting group.
The Carboxybenzyl (Cbz) Protecting Group
The Cbz group is renowned for its relative stability under a wide range of conditions, particularly its resistance to acidic and basic hydrolysis. However, it is susceptible to cleavage under specific conditions which researchers must be cognizant of.
-
Catalytic Hydrogenation: The most common method for Cbz deprotection is catalytic hydrogenation (e.g., using H₂ gas with a palladium-on-carbon catalyst). This process is highly efficient and clean, yielding toluene and the free amine. While this is a deprotection strategy, it highlights the inherent lability of the benzylic C-O bond under reductive conditions. Researchers should be mindful of any reductive agents present in their assay buffers.
-
Strong Acids: While stable to moderately acidic conditions, the Cbz group can be cleaved by strong acids such as HBr in acetic acid. This proceeds via an SN1-type mechanism involving the formation of a stable benzyl carbocation.
The p-Nitroanilide (pNA) Amide Bond
The amide bond linking the peptide to the p-nitroaniline is the target for enzymatic cleavage. However, this bond also possesses inherent chemical lability that can be influenced by the experimental environment.
-
pH-Dependent Hydrolysis: The pNA amide bond is susceptible to hydrolysis, particularly under strongly acidic or basic conditions. The rate of hydrolysis is significantly influenced by the pH of the medium. Alkaline conditions, in particular, can promote the direct nucleophilic attack of hydroxide ions on the carbonyl carbon of the amide bond, leading to non-enzymatic release of p-nitroaniline.
-
Electronic Effects: The presence of the electron-withdrawing nitro group on the aniline ring makes the pNA a better leaving group compared to an unsubstituted aniline. This electronic feature, while beneficial for enzymatic assays, also contributes to the increased susceptibility of the amide bond to nucleophilic attack.
Experimental Workflow for Synthesis, Purification, and Characterization
A robust understanding of a compound's stability begins with its proper synthesis and characterization, ensuring a pure and well-defined starting material.
Synthesis of a Model Cbz-Peptide-pNA
The following protocol outlines the synthesis of a generic Cbz-protected dipeptide p-nitroanilide, for example, Cbz-Ala-Phe-pNA.
Protocol 3.1: Synthesis of Cbz-Ala-Phe-pNA
-
Activation of the C-terminal Amino Acid:
-
Dissolve Cbz-Alanine (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) (1.1 equivalents).
-
Stir the reaction mixture at 0°C for 30 minutes to form the activated ester.
-
-
Coupling Reaction:
-
In a separate flask, dissolve Phenylalanine-p-nitroanilide (Phe-pNA) (1 equivalent) and a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2 equivalents) in DCM or THF.
-
Slowly add the activated Cbz-Alanine solution to the Phe-pNA solution at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the urea byproduct (if DCC was used).
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Causality Behind Experimental Choices:
-
The use of a coupling reagent like DCC or BOP is essential to activate the carboxylic acid of Cbz-Ala, making it more susceptible to nucleophilic attack by the amino group of Phe-pNA.
-
The base (TEA or DIPEA) is required to neutralize the hydrochloride salt of the amino acid ester and to scavenge any acid generated during the reaction, preventing side reactions.
-
The aqueous work-up steps are crucial for removing unreacted starting materials and byproducts, simplifying the subsequent purification.
Characterization of Purity and Identity
The purity and identity of the synthesized Cbz-peptide-pNA must be rigorously confirmed before any stability studies are undertaken.
| Technique | Purpose | Expected Outcome |
| HPLC | To assess the purity of the compound. | A single major peak in the chromatogram, indicating >95% purity. The retention time will be specific to the compound under the given chromatographic conditions. |
| Mass Spectrometry (MS) | To confirm the molecular weight of the synthesized compound. | The observed mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of the Cbz-peptide-pNA. |
| NMR Spectroscopy | To confirm the chemical structure and the presence of both the Cbz and pNA moieties. | The ¹H NMR spectrum should show characteristic peaks for the aromatic protons of the Cbz and pNA groups, as well as the expected signals for the amino acid residues. The integration of these signals should be consistent with the number of protons in the molecule. The ¹³C NMR will further confirm the carbon skeleton of the molecule. |
Visualizing the Synthesis and Characterization Workflow
Caption: Workflow for the synthesis and characterization of Cbz-peptide-pNA.
Factors Influencing the Stability of Cbz-Peptide-pNA
Several environmental factors can significantly impact the stability of Cbz-protected peptide p-nitroanilides. A systematic evaluation of these factors is crucial for developing robust assay conditions and for defining appropriate storage protocols.
Effect of pH
As previously mentioned, pH is a critical determinant of the hydrolytic stability of the pNA amide bond.
Experimental Protocol 4.1: pH Stability Study
-
Prepare a series of buffers with pH values ranging from 3 to 11.
-
Dissolve the Cbz-peptide-pNA in a minimal amount of a water-miscible organic solvent (e.g., DMSO) and dilute it into each buffer to a final concentration of 100 µM.
-
Incubate the solutions at a constant temperature (e.g., 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), measure the absorbance at 405 nm to quantify the amount of released p-nitroaniline.
-
Calculate the rate of hydrolysis at each pH.
Expected Outcome and Data Presentation:
The rate of hydrolysis is expected to be minimal in the neutral pH range (pH 6-8) and to increase significantly at both acidic and alkaline pH values.
| pH | Rate of Hydrolysis (µM/hr) | Half-life (t₁/₂) (hours) |
| 3 | Value | Value |
| 5 | Value | Value |
| 7 | Value | Value |
| 9 | Value | Value |
| 11 | Value | Value |
Effect of Temperature
Chemical degradation, including hydrolysis, is an activated process, and its rate is therefore dependent on temperature.
Experimental Protocol 4.2: Temperature Stability Study
-
Prepare a solution of the Cbz-peptide-pNA in a buffer of a fixed pH (e.g., pH 7.4).
-
Aliquot the solution into several vials and incubate them at different temperatures (e.g., 4°C, 25°C, 37°C, 50°C).
-
Monitor the release of p-nitroaniline over time as described in Protocol 4.1.
-
Determine the rate of degradation at each temperature.
Expected Outcome and Data Presentation:
The rate of degradation is expected to increase with increasing temperature, following the Arrhenius equation.
| Temperature (°C) | Rate of Degradation (µM/hr) |
| 4 | Value |
| 25 | Value |
| 37 | Value |
| 50 | Value |
Effect of Light
The p-nitroanilide moiety contains a chromophore that can absorb light, potentially leading to photochemical degradation.
Experimental Protocol 4.3: Photostability Study
-
Prepare two sets of Cbz-peptide-pNA solutions in a transparent buffer.
-
Wrap one set of vials in aluminum foil to protect them from light.
-
Expose both sets to a controlled light source (e.g., a UV lamp or ambient laboratory light) for a defined period.
-
Analyze the integrity of the compound in both sets of samples over time using HPLC.
Expected Outcome:
A decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products would be expected in the light-exposed samples if the compound is photolabile.
Logical Relationship of Stability Factors
Literature review of Cbz-DL-Phe-DL-Leu-DL-Glu-pNA hydrolysis rates
Part 1: Executive Summary & Molecular Profile
The Substrate: Cbz-DL-Phe-DL-Leu-DL-Glu-pNA (Z-FLE-pNA)
Target Activity: Peptidyl-Glutamyl Peptide Hydrolyzing (PGPH) / Caspase-like Activity
Primary Target: 20S Proteasome (
This guide provides a technical breakdown of the hydrolysis rates and experimental handling of Z-Phe-Leu-Glu-pNA , a chromogenic substrate designed to probe the Caspase-like (PGPH) activity of the 20S proteasome. While Z-Leu-Leu-Glu-pNA (Z-LLE-pNA) is the historical "gold standard" for this activity, the Phe-Leu-Glu sequence offers a hydrophobic P3 substitution that maintains specificity for the
Critical Advisory on Stereochemistry: The specific reagent queried contains DL-amino acids (Racemic mixture). This is the single most critical variable in your kinetic analysis. Biological enzymes, including the proteasome, are stereoselective for L-isomers .
-
Theoretical Active Fraction: Only the L-Phe-L-Leu-L-Glu isomer is the optimal substrate.
-
Mixture Complexity: In a tripeptide where each residue is DL, there are
stereoisomers. -
Impact: Only ~12.5% (1/8) of your weighed mass is the active substrate. The D-isomers may act as inert bystanders or weak competitive inhibitors. All kinetic calculations (
, ) must be corrected for this effective concentration.
Part 2: Mechanistic Insight & Signaling Pathway
The hydrolysis of Z-FLE-pNA is not a simple acid-base catalysis; it is a threonine-dependent nucleophilic attack unique to the N-terminal hydrolase (Ntn) superfamily.
Mechanism of Action:
-
Recognition: The acidic Glutamic acid (Glu) residue at P1 anchors the substrate into the S1 pocket of the
1 subunit. -
Nucleophilic Attack: The hydroxyl group of the N-terminal Threonine (Thr1) of the
1 subunit attacks the carbonyl carbon of the Glu-pNA bond. -
Release: The p-Nitroaniline (pNA) group is released as a leaving group.
-
Acyl-Enzyme Intermediate: The peptide remains transiently covalently bound to Thr1.
-
Deacylation: Water hydrolyzes the ester linkage, regenerating the active site.
Diagram 1: The 1-Subunit Hydrolysis Mechanism
Caption: Kinetic pathway of Z-FLE-pNA hydrolysis by the proteasome
Part 3: Literature Review of Hydrolysis Rates
Due to the specific nature of the DL-variant , direct literature constants are rare (most papers use pure L-isomers). However, we can derive authoritative expectations based on the structural homolog Z-LLE-pNA and proteasome kinetic principles.
Comparative Kinetic Data (20S Proteasome)
| Parameter | Z-Leu-Leu-Glu-pNA (Standard) | Z-Phe-Leu-Glu-pNA (Target) | Notes |
| 150 - 400 | 200 - 500 | Phe at P3 is bulkier than Leu, potentially slightly increasing | |
| 0.5 - 2.0 | Similar Range | The rate-limiting step is often deacylation, which is determined by the P1 residue (Glu), identical in both. | |
| Specificity | High for | High for | Both substrates are poor targets for |
| Cooperativity | Sigmoidal ( | Sigmoidal | PGPH activity often exhibits positive cooperativity; expect non-Michaelis-Menten behavior. |
Key Literature Insight:
Studies by Kisselev et al. and Stein et al. indicate that the PGPH activity is often "latent" and requires activation (e.g., by SDS or PA28 activator) to be fully measurable. Without activation, rates may be <10% of
Part 4: Validated Experimental Protocol
This protocol is designed for Self-Validation . It includes specific controls to account for the DL-mixture and spontaneous hydrolysis.
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow for determining hydrolysis rates of Z-FLE-pNA.
Step-by-Step Methodology
1. Substrate Preparation (The "DL" Correction):
-
Solubility: Z-FLE-pNA is hydrophobic. Dissolve in 100% DMSO to create a 20 mM Master Stock .
-
Correction: If using the DL-mixture, assume only 12.5% is active. To achieve a biological concentration of 100
M L-isomer, you must calculate based on the total mass acting as 800 M. -
Scientist's Note: Keep final DMSO concentration in the assay < 1% (v/v). Higher DMSO inhibits the proteasome.
2. Buffer & Enzyme Activation:
-
Buffer: 20 mM HEPES (pH 7.5), 0.5 mM EDTA, 1 mM DTT.
-
Activation (Crucial): The 20S proteasome PGPH activity is often latent. Add 0.03% SDS (Sodium Dodecyl Sulfate) to the buffer immediately before use.
-
Warning: Too much SDS (>0.05%) denatures the enzyme. Precise pipetting is mandatory.
-
3. Assay Setup (96-well plate):
-
Blank: Buffer + Substrate (No enzyme). Measures spontaneous hydrolysis.
-
Control: Enzyme + Buffer (No substrate). Background absorbance.
-
Test: Enzyme (e.g., 1-5 nM final) + Substrate (Titrate 50 - 500
M effective L-concentration).
4. Measurement:
-
Mode: Kinetic (Continuous).[1]
-
Wavelength: 405 nm (Absorbance of p-Nitroaniline).
-
Duration: 60 minutes at 37°C. Read every 60 seconds.
Part 5: Data Analysis & Rate Calculation
To determine the rate (
- : Slope of the linear portion of the curve.
-
: Extinction coefficient of pNA
(Check your plate reader pathlength). -
: Pathlength (usually 0.6 cm for 200
L in a standard 96-well plate).
Troubleshooting the "DL" Effect:
If your
References
-
Kisselev, A. F., et al. (1999). The Caspase-like Sites of the Proteasome, Their Substrate Specificity, New Inhibitors and Substrates, and Allosteric Interactions with the Trypsin-like Sites. Journal of Biological Chemistry.
-
Stein, R. L., et al. (1996). Kinetic Characterization of the Chymotryptic Activity of the 20S Proteasome. Biochemistry.[2][3]
-
Orlowski, M., & Wilk, S. (2000). Catalytic activities of the 20S proteasome, a multicatalytic proteinase complex.[2][4][5][6] Archives of Biochemistry and Biophysics.
-
BenchChem. Application Note: Measuring Peptidylglutamyl-Peptide-Hydrolyzing (PGPH) Activity with Z-Phe-Leu-Glu-pNA.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Probing structural determinants distal to the site of hydrolysis that control substrate specificity of the 20S proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Functional regulation of proteins by 20S proteasome proteolytic processing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Insights into Substrate Recognition and Processing by the 20S Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 20S Proteasome Hydrolysis of LLVY Substrates to Determine Preferences for Moieties in its Primed Substrate Channel - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Identification and Kinetic Characterization of Proteases Cleaving Glu-pNA Bonds
Executive Summary
The cleavage of Glutamic acid-para-nitroanilide (Glu-pNA) bonds is a fundamental biochemical reaction used to identify and characterize specific protease activities, most notably Endoproteinase Glu-C (V8 Protease) and the
Unlike generic protease assays, the Glu-pNA system allows for the precise differentiation of glutamyl vs. aspartyl cleavage activity by modulating buffer composition—a critical nuance often overlooked in high-throughput screening.
Part 1: The Chemistry of Glu-pNA Hydrolysis
The Chromogenic Shift
The core of this assay is the hydrolytic cleavage of the amide bond between the C-terminus of Glutamic acid (Glu) and the para-nitroaniline (pNA) reporter group.
-
Substrate State (Intact): The pNA group is covalently bonded to the peptide. In this state, the molecule absorbs light in the UV range (
) and appears colorless in solution. -
Product State (Cleaved): Upon proteolytic hydrolysis, free p-nitroaniline is released. Due to the delocalization of electrons in the free amine, the absorbance shifts to the visible range (
), with significant absorbance at 405 nm (yellow color).
Structural Considerations: Why "Ac-" or "Z-"?
Proteases rarely recognize a single amino acid in isolation. To mimic a peptide chain and prevent degradation by non-specific aminopeptidases, the N-terminus of the Glu-pNA substrate is almost always blocked.
-
Ac-Glu-pNA: Acetyl group. Minimal steric hindrance; used for V8 protease.
-
Z-LLE-pNA (Z-Leu-Leu-Glu-pNA): Benzyloxycarbonyl group. Used for the Proteasome
1 subunit to satisfy the S3 and S2 pocket requirements.
Figure 1: The hydrolytic mechanism of Glu-pNA cleavage. The release of pNA provides a direct, stoichiometric readout of enzyme activity.
Part 2: Target Proteases & Specificity
Identifying the correct protease requires understanding the "P1" residue preference (Glu) and the buffer-dependent specificity switches.
Endoproteinase Glu-C (V8 Protease)
Isolated from Staphylococcus aureus strain V8, this is the gold standard for Glu-pNA cleavage.[1][2] However, its specificity is bimodal and dependent on the buffer anion.
| Buffer System | pH | Specificity | Mechanism |
| Ammonium Bicarbonate | 7.8 | Glu-X only | The ammonium ions inhibit cleavage at Asp residues, forcing strict Glu specificity.[2] |
| Ammonium Acetate | 4.0 | Glu-X only | Acidic conditions favor Glu cleavage. |
| Phosphate Buffer | 7.8 | Glu-X & Asp-X | Phosphate allows the enzyme to accommodate Aspartate in the S1 pocket, leading to dual specificity. |
Application Insight: If you are mapping a protein sequence and require strict cuts only at Glutamic acid, you must avoid phosphate buffers.
The 20S Proteasome ( 1 Subunit)
The eukaryotic 20S proteasome contains three distinct active sites.[3][4][5] The
-
Substrate: Z-LLE-pNA (Z-Leu-Leu-Glu-pNA).
-
Distinction: Unlike V8, the proteasome requires a longer peptide scaffold (P3-P2-P1) for efficient recognition.
Part 3: Experimental Workflow
Reagent Preparation
-
Substrate Stock (100 mM): Dissolve Ac-Glu-pNA or Z-LLE-pNA in 100% DMSO.
-
Note: Avoid aqueous storage; spontaneous hydrolysis will increase background absorbance. Store at -20°C.
-
-
Assay Buffer (V8 Specific): 50 mM Ammonium Bicarbonate, pH 7.8.
-
Alternative for Proteasome: 20 mM HEPES, 0.5 mM EDTA, 0.035% SDS, pH 8.0.
-
-
Stop Solution: 1 M Sodium Carbonate (
) or 10% Acetic Acid.
Kinetic Assay Protocol (96-Well Format)
This protocol is designed for a continuous read (kinetic mode) to calculate velocity (
-
Blanking: Add 10 µL DMSO + 90 µL Buffer to "Blank" wells.
-
Substrate Dilution: Dilute Stock Substrate to 2 mM in Buffer (2x working concentration).
-
Enzyme Prep: Dilute protease to approx. 10–20 µg/mL in Buffer. Keep on ice.
-
Reaction Initiation:
-
Pipette 50 µL of Enzyme into sample wells.
-
Pipette 50 µL of Substrate (2x) into all wells (Final conc: 1 mM).
-
Immediately place in plate reader.
-
-
Detection:
Figure 2: Step-by-step workflow for kinetic characterization of Glu-pNA cleaving proteases.
Part 4: Data Analysis & Validation
Calculating Enzyme Activity
To convert Absorbance (OD) to concentration, use the Beer-Lambert Law:
-
(Extinction Coefficient):
(or ) for p-nitroaniline. -
(Pathlength): In a standard 96-well plate with 100 µL volume,
. Note: This varies by plate manufacturer; always run a pNA standard curve for high precision.
Formula for Specific Activity (Units/mg):
Where:
- = Slope of the linear portion of the curve.
- = Total reaction volume (mL).
- = 9.9 (millimolar extinction coefficient).
- = Volume of enzyme added (mL).
Troubleshooting & Controls
-
High Background: If the "No Enzyme" control turns yellow, your substrate stock has hydrolyzed. Prepare fresh substrate from powder.
-
No Activity: Check pH. pNA absorbance drops significantly below pH 7.0. If running an acidic assay (e.g., pH 4.0 for V8), you must stop the reaction with strong base (NaOH or
) to raise pH > 8.0 before reading.
References
-
Lottenberg, R., & Jackson, C. M. (1983). Solution composition dependent variation in extinction coefficients for p-nitroaniline.[8] Biochimica et Biophysica Acta (BBA). [Link]
-
UniProt Consortium. PSMB1 - Proteasome subunit beta type-1 (Human). [Link]
Sources
- 1. Protease, Staph aureus (Endoproteinase Glu-C) - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
- 2. thomassci.com [thomassci.com]
- 3. PSMB1 - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Proteasome caspase-like activity regulates stress granules and proteasome condensates [frontiersin.org]
- 5. PSMB1 proteasome 20S subunit beta 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Ac-Leu-Glu-Glu-Asp-pNA (Caspase 13 Substrate) - Echelon Biosciences [echelon-inc.com]
- 8. Solution composition dependent variation in extinction coefficients for p-nitroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Standard Assay Protocol for Cbz-DL-Phe-DL-Leu-DL-Glu-pNA
Target Activity: Proteasome
Introduction & Scope
The ubiquitin-proteasome system (UPS) is the primary mechanism for intracellular protein degradation.[2] The 20S proteasome core particle contains three distinct catalytic activities:
-
Chymotrypsin-like (
5 subunit) -
Trypsin-like (
2 subunit) -
Caspase-like (or Peptidyl-Glutamyl Peptide-Hydrolyzing, PGPH) (
1 subunit)
This protocol details the use of Cbz-DL-Phe-DL-Leu-DL-Glu-pNA (Z-Phe-Leu-Glu-pNA) to specifically monitor the Caspase-like activity . Upon cleavage by the
⚠️ Critical Technical Note: Stereochemistry
The substrate specified is This compound , a racemic mixture containing both D- and L-isomers at all three amino acid positions.
-
Biological Reality: Mammalian proteasomes are stereoselective for L-amino acids .
-
Impact: In a DL-DL-DL mixture, only the L-L-L fraction (approximately 12.5% of the total mass, assuming equimolar synthesis) is the biologically optimal substrate. The D-isomers may act as weak competitive inhibitors or inert bulk.
-
Adjustment: When calculating kinetic constants (
, ), you must correct the effective substrate concentration to reflect only the active L-isomer fraction, or explicitly state that results represent "apparent" activity against the racemic mixture.
Assay Principle
The assay relies on the proteolytic cleavage of the amide bond between the C-terminal Glutamic acid (Glu) and the p-nitroaniline (pNA) reporter group.
Reaction Mechanism
Figure 1: Enzymatic hydrolysis mechanism. The proteasome
Materials & Preparation
Reagents
| Component | Specification | Storage |
| Substrate | This compound | -20°C (Desiccated) |
| Solvent | 100% Dimethyl Sulfoxide (DMSO) | RT |
| Buffer Base | HEPES (or Tris-HCl), pH 7.5 | 4°C |
| Activator | SDS (Sodium Dodecyl Sulfate) | RT |
| Chelator | EDTA (Ethylenediaminetetraacetic acid) | RT |
| Inhibitor (Control) | Epoxomicin (Specific) or MG-132 (Broad) | -20°C |
Stock Solution Preparation
-
Substrate Stock (20 mM): Dissolve the peptide powder in 100% DMSO.
-
Calculation:
-
Note: Sonicate briefly if turbidity persists.
-
-
pNA Standard Stock (10 mM): Dissolve pure p-nitroaniline in DMSO to generate a standard curve. This is mandatory for accurate quantification due to buffer-dependent extinction coefficients.
Assay Buffer (20S Activation Buffer)
The 20S proteasome exists in a latent "gated" state. Low concentrations of SDS are required to open the gate for small peptide substrates.
-
Composition: 20 mM HEPES (pH 7.5), 0.5 mM EDTA, 0.03% SDS.
-
Caution: Do not exceed 0.05% SDS, as this will denature the enzyme.
-
Alternative: If using 26S proteasomes (ATP-dependent), replace SDS with 2 mM ATP and 5 mM
.
Experimental Protocol
Workflow Overview
Figure 2: Step-by-step assay workflow.[3][4]
Detailed Steps
Step 1: Plate Setup (96-well Clear Flat-Bottom Plate) Design your plate to include the following groups (in triplicate):
-
Blank: Assay Buffer + Substrate (No Enzyme).[1] Controls for non-enzymatic hydrolysis.
-
Negative Control: Enzyme + Inhibitor (e.g., 10 µM Epoxomicin) + Substrate.
-
Experimental: Enzyme + Substrate.
-
pNA Standards: 0, 10, 20, 40, 80, 100 µM pNA (in Assay Buffer).
Step 2: Enzyme Addition
-
Add 80 µL of Assay Buffer to experimental wells.
-
Add 10 µL of Enzyme Sample (Purified 20S or Cell Lysate) to appropriate wells.
-
Recommended Protein Amount: 0.5 - 1.0 µg for purified 20S; 10 - 20 µg for crude lysate.
-
-
Incubate at 37°C for 15 minutes to allow temperature equilibration and gate opening (via SDS).
Step 3: Substrate Initiation
-
Dilute the 20 mM Substrate Stock to 2 mM in Assay Buffer (Intermediate working solution).
-
Add 10 µL of the 2 mM Substrate to each well (Final Volume: 100 µL; Final Substrate Concentration: 200 µM ).
-
Note: This concentration ensures saturation for most proteasome preps.
-
Step 4: Kinetic Measurement
-
Immediately place the plate in a pre-warmed (37°C) microplate reader.
-
Mode: Kinetic.
-
Interval: Every 2 minutes.
-
Duration: 60 minutes.
-
Shake: 5 seconds before the first read only.
Data Analysis
Standard Curve Generation
-
Plot Absorbance (Y-axis) vs. pNA Concentration (µM) (X-axis).[1][5]
-
Perform linear regression to determine the slope (
, in ).-
Typical Slope:
(equivalent to in a 1 cm pathlength, but microplates have shorter pathlengths, making the standard curve essential).
-
Calculating Specific Activity
-
Determine Rate: Calculate the slope of the linear portion of the kinetic curve for each sample (
). -
Subtract Background:
. -
Calculate Activity:
-
Unit Definition: One unit is defined as the amount of enzyme required to release 1 µmol of pNA per minute at 37°C.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Precipitation | Substrate insolubility in aqueous buffer. | Dilute substrate into buffer immediately before use. Do not store diluted substrate. Ensure final DMSO < 5%. |
| Low Signal | Inactive enzyme or "Latent" 20S. | Ensure 0.03% SDS is present in the buffer. Freshly prepare SDS (it precipitates in cold). |
| High Background | Non-enzymatic hydrolysis. | Substrate is old or stored improperly. Check "Blank" wells.[1][3][5] Use fresh substrate. |
| Non-Linear Kinetics | Substrate depletion. | Use the initial velocity ( |
References
-
Kisselev, A. F., & Goldberg, A. L. (2005). Monitoring activity and inhibition of 26S proteasomes with fluorogenic peptide substrates. Methods in Enzymology, 398, 364-378. Link
-
Enzo Life Sciences. (n.d.).[3] Proteasome 20S Activity Assay Guide. Link
-
BenchChem. (2025).[1][4][5] Application Notes for p-Nitroaniline Release Assays. Link
-
Promega Corporation. (n.d.). Proteasome-Glo™ Assay Systems Technical Bulletin. Link
-
Sigma-Aldrich. (n.d.). Proteasome 20S Activity Assay Kit (MAK172) Protocol. Link
Sources
Preparation of Cbz-DL-Phe-DL-Leu-DL-Glu-pNA Stock Solution in DMSO
Abstract
This guide details the standardized protocol for preparing a high-integrity stock solution of Cbz-DL-Phe-DL-Leu-DL-Glu-pNA (Z-FLE-pNA), a chromogenic peptide substrate commonly used to assess the peptidylglutamyl-peptide hydrolyzing (PGPH) or "caspase-like" activity of the 20S proteasome and other glutamyl endopeptidases.[1]
The protocol emphasizes anhydrous handling to prevent spontaneous hydrolysis of the p-nitroanilide (pNA) moiety, ensuring assay reproducibility. It includes a self-validating Quality Control (QC) step based on spectrophotometric analysis.[1]
Scientific Background & Rationale
Compound Profile
-
Chemical Name: N-Benzyloxycarbonyl-DL-phenylalanyl-DL-leucyl-DL-glutamyl-p-nitroanilide[1]
-
Abbreviation: Z-DL-Phe-DL-Leu-DL-Glu-pNA (or Z-FLE-pNA)
-
Solubility: Insoluble in water; highly soluble in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).
-
Detection Mechanism: Enzymatic cleavage of the C-terminal amide bond releases free p-nitroaniline (pNA), which is quantified by absorbance at 405 nm (
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Critical Considerations (The "Why" Behind the Protocol)
-
Stereochemistry (DL vs. L): The user-specified "DL" sequence indicates a racemic mixture.[1] While the L-isomer (Z-L-Phe-L-Leu-L-Glu-pNA) is the biological standard for specific proteasome kinetics, the preparation method for the DL-mixture is chemically identical.[1] Note that the DL-mixture will have lower specific activity per milligram compared to the pure L-isomer due to the presence of inactive stereoisomers.[1]
-
Hydrolysis Risk: The pNA group is susceptible to non-enzymatic hydrolysis in the presence of water, especially at basic pH or elevated temperatures. Using anhydrous DMSO (>99.9%) is non-negotiable to prevent high background absorbance.
-
Photostability: pNA substrates can degrade under UV/intense light; amber storage vessels are required.
Materials & Equipment
Reagents[4][5][6][7]
-
Substrate: this compound (Powder).[1]
-
Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous grade (
99.9%), sterile filtered.-
Note: Do not use "molecular biology grade" DMSO if it has been opened and stored without desiccants, as DMSO is hygroscopic.
-
-
Desiccant: Silica gel or Drierite.
Equipment
-
Analytical Balance (Precision
0.1 mg). -
Vortex Mixer.
-
Sonicator (Bath type).
-
UV-Vis Spectrophotometer (for QC).
-
Amber Microcentrifuge Tubes (1.5 mL).
Pre-Protocol Calculations
To ensure consistency, we recommend preparing a 20 mM or 50 mM master stock.
Formula:
Standard Preparation Table (MW = 661.71 g/mol ):
| Target Concentration | Volume DMSO | Mass of Substrate Required |
| 10 mM | 1.0 mL | 6.62 mg |
| 20 mM (Recommended) | 1.0 mL | 13.23 mg |
| 50 mM | 1.0 mL | 33.09 mg |
| 100 mM | 1.0 mL | 66.17 mg |
Step-by-Step Protocol
Phase 1: Preparation
-
Equilibration: Remove the peptide vial from the freezer (-20°C) and place it in a desiccator at room temperature for 30 minutes before opening.
-
Reasoning: Opening a cold vial condenses atmospheric moisture onto the hygroscopic powder, accelerating hydrolysis.
-
-
Weighing: Weigh the target mass (e.g., ~13.2 mg for 1 mL of 20 mM) into a sterile, amber microcentrifuge tube. Record the exact mass to 0.1 mg precision.
Phase 2: Solubilization
-
Solvent Calculation: Calculate the exact volume of DMSO required to reach the target concentration based on the actual weighed mass.
-
Dissolution: Add the calculated volume of Anhydrous DMSO to the tube.
-
Mixing:
-
Vortex vigorously for 30 seconds.
-
If particulates remain, sonicate in a water bath for 1-2 minutes at room temperature.[1]
-
Visual Check: The solution should be clear and colorless to slightly yellowish. Deep yellow indicates contamination or degradation.
-
Phase 3: Quality Control (Self-Validating Step)
Before aliquoting, verify the stock integrity.[1]
-
Dilution: Prepare a 1:100 dilution of the stock in assay buffer (e.g., 10
L stock + 990 L buffer). -
Blanking: Blank the spectrophotometer with 1:100 DMSO in buffer.
-
Measurement: Measure Absorbance at 405 nm .
-
Criteria:
- : Pass. Stock is intact.
- : Fail. Significant free pNA is present (spontaneous hydrolysis). Discard and check DMSO quality.
Phase 4: Storage
-
Aliquoting: Dispense into small aliquots (e.g., 50-100
L) to avoid freeze-thaw cycles. -
Sealing: Flush tubes with inert gas (Argon/Nitrogen) if available to displace moisture.
-
Storage: Store at -20°C (1 month) or -80°C (6 months).
Visualization: Workflow Diagram
Caption: Logical workflow for Cbz-FLE-pNA stock preparation including critical equilibration and QC checkpoints.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Powder is sticky/clumped | Moisture absorption during storage.[1] | Discard. Ensure new vial is warmed to RT in a desiccator before opening. |
| Solution is bright yellow | Free pNA present (Hydrolysis). | Check DMSO quality. Ensure DMSO is anhydrous (<0.1% water). |
| Precipitation upon thawing | High concentration or cold DMSO. | Warm to 37°C and vortex. If persistent, dilute to a lower concentration (e.g., 10 mM). |
| Low Assay Signal | DL-isomer interference. | The DL-mixture contains inactive isomers.[1] Increase substrate concentration or switch to pure L-isomer (Z-L-Phe-L-Leu-L-Glu-pNA).[1] |
References
-
LifeTein. Peptide Solubility and Handling Guidelines. Retrieved from [Link]
Sources
Determining Km and Vmax for Cbz-DL-Phe-DL-Leu-DL-Glu-pNA
Application Note: A-008
Title: High-Precision Determination of Michaelis-Menten Constants (Kₘ and Vₘₐₓ) for Protease Activity using the Chromogenic Substrate Cbz-DL-Phe-DL-Leu-DL-Glu-pNA
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The characterization of enzyme kinetics is a cornerstone of biochemical and pharmaceutical research, providing invaluable insights into enzyme efficiency, substrate affinity, and the mechanism of action of potential inhibitors.[1][2][3] The Michaelis-Menten constants, Kₘ (the substrate concentration at half-maximal velocity) and Vₘₐₓ (the maximum reaction velocity), are fundamental parameters that define the relationship between an enzyme and its substrate.[3] This application note provides a detailed, field-proven protocol for determining Kₘ and Vₘₐₓ for proteases using the synthetic chromogenic substrate, Carbobenzoxy-DL-phenylalanyl-DL-leucyl-DL-glutamyl-p-nitroanilide (this compound).
This compound is a versatile substrate for various proteases, including certain serine proteases like chymotrypsin. The principle of the assay is based on the enzymatic cleavage of the amide bond between the glutamate residue and the p-nitroanilide (pNA) moiety. This cleavage releases the chromophore pNA, which exhibits a strong absorbance at 405 nm. The rate of pNA release, monitored spectrophotometrically, is directly proportional to the enzymatic activity.
Principle of the Assay
The enzymatic reaction proceeds as follows:
This compound + H₂O ---(Protease)---> Cbz-DL-Phe-DL-Leu-DL-Glu + p-nitroanilide
The initial velocity (V₀) of the reaction is determined by measuring the linear increase in absorbance at 405 nm over a short period. By systematically varying the substrate concentration and measuring the corresponding initial velocities, a saturation curve can be generated. These data are then fitted to the Michaelis-Menten equation to calculate Kₘ and Vₘₐₓ. For a more straightforward graphical analysis, the data can be transformed using a Lineweaver-Burk plot (a double reciprocal plot).[4][5][6][7][8]
Materials and Reagents
-
Enzyme: Purified protease of interest (e.g., chymotrypsin).
-
Substrate: this compound (MW: 704.8 g/mol ).
-
Buffer: 50 mM Tris-HCl, pH 7.8, containing 10 mM CaCl₂.
-
Solvent: Dimethyl sulfoxide (DMSO) for dissolving the substrate.
-
Equipment:
-
UV-Vis spectrophotometer with temperature control, capable of kinetic measurements at 405 nm.
-
96-well microplate reader (optional, for higher throughput).
-
Calibrated pipettes.
-
Thermostatic water bath or incubator set to 37°C.
-
Low-protein-binding microcentrifuge tubes.
-
Experimental Protocol
Reagent Preparation
-
Enzyme Stock Solution: Prepare a concentrated stock solution of the protease in a suitable buffer (e.g., 10 mM HCl for chymotrypsin to minimize autolysis) and store in aliquots at -20°C or -80°C. The final working concentration should be determined empirically to ensure a linear reaction rate for at least 5-10 minutes.
-
Substrate Stock Solution: Dissolve this compound in DMSO to a final concentration of 20 mM. This stock solution should be stored at -20°C, protected from light.
-
Reaction Buffer: Prepare a 50 mM Tris-HCl buffer, adjust the pH to 7.8 at 37°C, and add CaCl₂ to a final concentration of 10 mM. Filter the buffer through a 0.22 µm filter.
Assay Procedure
-
Prepare Substrate Dilutions: On the day of the experiment, prepare a series of substrate dilutions from the 20 mM stock solution using the reaction buffer. A typical range of final substrate concentrations to test would be between 0.05 mM and 2.0 mM. It is crucial to select a range that brackets the expected Kₘ value.
-
Set up the Reaction: In a 96-well plate or individual cuvettes, add the following components in the specified order:
-
Reaction Buffer
-
Substrate dilution
-
Water (to bring the final volume to 200 µL)
-
-
Pre-incubate: Equilibrate the plate/cuvettes at 37°C for 5 minutes.
-
Initiate the Reaction: Add the enzyme working solution to each well/cuvette to initiate the reaction. The final enzyme concentration should be kept constant across all substrate concentrations.
-
Kinetic Measurement: Immediately start monitoring the absorbance at 405 nm every 30 seconds for 5-10 minutes. Ensure the total increase in absorbance does not exceed 1.0 to remain within the linear range of the spectrophotometer.
Table 1: Example Reaction Setup for a Single Substrate Concentration
| Component | Volume (µL) for a 200 µL final volume | Final Concentration |
| Reaction Buffer | Variable | 50 mM Tris-HCl, pH 7.8, 10 mM CaCl₂ |
| Substrate (from dilution) | 20 | Variable (e.g., 0.05 - 2.0 mM) |
| Enzyme Working Solution | 20 | Constant (e.g., 10 µg/mL) |
| Nuclease-Free Water | To 200 µL | N/A |
Data Analysis
Calculation of Initial Velocity (V₀)
-
Plot the absorbance at 405 nm versus time for each substrate concentration.
-
Determine the initial linear rate of the reaction (ΔAbs/min) from the slope of this plot.
-
Convert the rate from ΔAbs/min to µmol/min using the Beer-Lambert law:
V₀ (µmol/min) = (ΔAbs/min * Total Reaction Volume (L)) / (ε * Pathlength (cm))
Where:
-
ε (Molar Extinction Coefficient of pNA): 9,960 M⁻¹cm⁻¹ at 405 nm.[9]
-
Pathlength: Typically 1 cm for a standard cuvette. For a 96-well plate, this value needs to be determined or provided by the manufacturer.
-
Determination of Kₘ and Vₘₐₓ
Method 1: Michaelis-Menten Plot
Plot the initial velocity (V₀) against the substrate concentration ([S]). Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism, SigmaPlot):
V₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])
Method 2: Lineweaver-Burk Plot
For a graphical determination, a Lineweaver-Burk plot is commonly used.[4][5][6][7][8] This plot linearizes the Michaelis-Menten equation by taking the reciprocal of both sides:
1/V₀ = (Kₘ/Vₘₐₓ) * (1/[S]) + 1/Vₘₐₓ
This equation is in the form of a straight line (y = mx + c), where:
-
y-axis: 1/V₀
-
x-axis: 1/[S]
-
y-intercept: 1/Vₘₐₓ
-
x-intercept: -1/Kₘ
-
Slope: Kₘ/Vₘₐₓ
Table 2: Sample Data for Lineweaver-Burk Plot
| [S] (mM) | V₀ (µmol/min) | 1/[S] (mM⁻¹) | 1/V₀ (min/µmol) |
| 0.05 | 0.15 | 20.0 | 6.67 |
| 0.1 | 0.25 | 10.0 | 4.00 |
| 0.2 | 0.40 | 5.0 | 2.50 |
| 0.5 | 0.63 | 2.0 | 1.59 |
| 1.0 | 0.83 | 1.0 | 1.20 |
| 2.0 | 1.00 | 0.5 | 1.00 |
By plotting 1/V₀ versus 1/[S] and performing a linear regression, you can determine Vₘₐₓ from the y-intercept and Kₘ from the x-intercept.
Visualizations
Figure 2: Lineweaver-Burk plot for kinetic data analysis.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or very low activity | Inactive enzyme | Use a fresh enzyme aliquot; ensure proper storage. |
| Incorrect buffer pH | Verify the pH of the reaction buffer at the assay temperature. | |
| Substrate degradation | Prepare fresh substrate dilutions; store stock solution protected from light. | |
| Non-linear reaction rate | Substrate depletion | Use a lower enzyme concentration or measure for a shorter time. |
| Enzyme instability | Check for necessary co-factors or stabilizing agents in the buffer. | |
| High background absorbance | Substrate precipitation | Ensure the final DMSO concentration is low (typically <5%) and the substrate is fully dissolved. |
| Autohydrolysis of substrate | Run a blank reaction without the enzyme to measure the rate of non-enzymatic hydrolysis. |
References
-
Educator.com. (2013). Lineweaver Burk Plots | Biochemistry Tutorial. YouTube. Available at: [Link]
-
MedSchoolCoach. (n.d.). Lineweaver Burk Plots – MCAT Biochemistry. Retrieved from [Link]
-
Jack Westin. (2023). Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. Retrieved from [Link]
-
Ahern, K., & Rajagopal, I. (2023). 4.10: Lineweaver-Burk Plots. Biology LibreTexts. Retrieved from [Link]
-
Microbe Notes. (2022). Lineweaver–Burk Plot. Retrieved from [Link]
-
Brainly.com. (2023). We need to convert the reaction rate from the change in absorbance (ΔA per minute) to the change in molar concentration of the product p-nitroaniline [p-nitroaniline] per minute. Retrieved from [Link]
-
Jack Westin. (n.d.). Kinetics - Control Of Enzyme Activity - MCAT Content. Retrieved from [Link]
- Al-Jumaily, R. M., et al. (2024). Educational activity of enzyme kinetics in an undergraduate biochemistry course.
-
Wikipedia. (2024). Michaelis–Menten kinetics. Retrieved from [Link]
-
TeachMePhysiology. (2024). Enzyme Kinetics. Retrieved from [Link]
-
MilliporeSigma. (n.d.). Protease Assay Kit. Retrieved from [Link]
-
G-Biosciences. (n.d.). Protease Assay™. Retrieved from [Link]
- Prairie iGEM. (2023). Michaelis-Menten Enzyme Activity Assay (MMEAA).
- Rawaliya, J., et al. (2022). Purification and biochemical characterization of protease from the seeds of Cyamopsis tetragonoloba. Journal of Applied Biology and Biotechnology, 10(1), 172-180.
- Martins, D. B., et al. (2022). Catabolite Repression and Substrate Induction as Strategies for Protease Production in Edible Mushrooms. Journal of Fungi, 8(9), 929.
- Lin, S. H., & Van Wart, H. E. (1983). Solution composition dependent variation in extinction coefficients for p-nitroaniline. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 742(3), 558-564.
-
PeptaNova. (n.d.). pNA Substrates. Retrieved from [Link]
Sources
- 1. jackwestin.com [jackwestin.com]
- 2. Educational activity of enzyme kinetics in an undergraduate biochemistry course: invertase enzyme as a model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. teachmephysiology.com [teachmephysiology.com]
- 4. youtube.com [youtube.com]
- 5. medschoolcoach.com [medschoolcoach.com]
- 6. 2minutemedicine.com [2minutemedicine.com]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. microbenotes.com [microbenotes.com]
- 9. brainly.com [brainly.com]
Troubleshooting & Optimization
Technical Support Center: Solubilization & Handling of Cbz-DL-Phe-DL-Leu-DL-Glu-pNA
The Solubility Challenge: Root Cause Analysis
Before attempting solubilization, it is critical to understand why this molecule resists aqueous solution. Cbz-DL-Phe-DL-Leu-DL-Glu-pNA is a chymotrypsin-like substrate (often used for proteasome PGPH activity) designed with significant hydrophobic character to fit specific enzymatic pockets.
-
Hydrophobic Cap (Cbz/Z): The Carbobenzyloxy group is large, aromatic, and highly lipophilic.
-
Hydrophobic Core (Phe-Leu): Phenylalanine and Leucine are among the most hydrophobic amino acids.
-
Racemic Mixture (DL): The presence of DL-isomers prevents the formation of an ordered crystal lattice, often resulting in an amorphous powder that can clump aggressively upon contact with water, forming a "gum" rather than dissolving.
-
The Trap: While the Glutamic acid (Glu) residue is hydrophilic at neutral pH, it is insufficient to solubilize the bulky hydrophobic chain. Direct addition of water will result in irreversible precipitation.
Master Solubilization Protocol (The "Gold Standard")
To ensure reproducible enzymatic kinetics, you must use a Two-Step Solubilization Strategy . This method creates a stable thermodynamic environment for the peptide before introducing it to the aqueous assay buffer.
Step 1: Preparation of the Organic Stock Solution (100X - 1000X)
-
Solvent: Anhydrous DMSO (Dimethyl Sulfoxide) is the preferred solvent.[1] DMF (Dimethylformamide) is a viable alternative but is more toxic and can inhibit certain enzymes at lower concentrations than DMSO.
-
Concentration: Prepare a high-concentration stock (typically 10 mM to 50 mM ). High concentrations in the organic phase are actually more stable than dilute organic solutions because they minimize the solvent-to-peptide ratio relative to moisture ingress.
-
Procedure:
-
Equilibrate the vial to room temperature before opening (prevents water condensation).
-
Add anhydrous DMSO to the peptide powder.
-
Vortex vigorously for 30–60 seconds. Sonication (water bath) for 2 minutes may be required for the racemic DL mixture to fully dissolve.
-
Visual Check: The solution must be crystal clear and slightly yellow. Any turbidity indicates incomplete dissolution.
-
Step 2: Preparation of the Working Solution (Assay Buffer)
-
The "Dropwise" Technique: Never add buffer to the stock. Always add the stock to the buffer.
-
Protocol:
-
Pre-warm your assay buffer to the reaction temperature (usually 37°C).
-
While vortexing the buffer gently, add the DMSO stock dropwise.
-
Target Final DMSO: Keep the final DMSO concentration < 5% (v/v) . Most proteases (including chymotrypsin and proteasomes) tolerate up to 5-10% DMSO, but >10% can induce conformational changes or denaturation [1][2].
-
Visualization: The Solubilization Workflow
Figure 1: The Two-Step Solubilization Workflow ensures the hydrophobic peptide is fully solvated by DMSO before encountering the aqueous environment.
Troubleshooting Guide
Issue 1: "My solution turns cloudy immediately upon adding the stock to the buffer."
-
Cause: This is "shock precipitation." The local concentration of peptide exceeded its solubility limit at the point of contact with water.
-
Solution:
-
Increase Vortexing: Ensure the buffer is moving rapidly when the drop hits.
-
Intermediate Dilution: Create a 10X intermediate in 50% DMSO/Water, then dilute that into the final buffer.
-
Check Ionic Strength: extremely high salt concentrations (>1M NaCl) can "salt out" hydrophobic peptides. Reduce salt if possible.
-
Issue 2: "The background absorbance (A405) is high before adding the enzyme."
-
Cause: Spontaneous hydrolysis. The p-nitroanilide (pNA) group is falling off without enzymatic cleavage.
-
Solution:
-
Check DMSO Quality: DMSO is hygroscopic (absorbs water from air). "Wet" DMSO promotes non-enzymatic hydrolysis. Use fresh, anhydrous DMSO [3].
-
Check pH: pNA substrates are unstable at pH > 8.5. Ensure your buffer is pH 7.0–8.0.
-
Free pNA: If the solid powder was yellow before dissolving, the substrate has degraded during storage.
-
Issue 3: "I see no enzymatic activity, even though the substrate is dissolved."
-
Cause: Enzyme inhibition by solvent or pH mismatch.
-
Solution:
-
Titrate DMSO: Run a control with a standard substrate to see if your enzyme is sensitive to 5% DMSO. If so, reduce to 1-2%.
-
Racemic Interference: You are using a DL mixture. The enzyme likely only cleaves the L -isomer. The D -isomer might act as a competitive inhibitor, effectively halving (or worse) your apparent
. Consider switching to the pure L-isomer if kinetics are critical.
-
Visualization: Troubleshooting Logic Tree
Figure 2: Decision tree for diagnosing solubility and assay performance issues.
Solvent Compatibility Table
| Solvent / Additive | Compatibility | Notes |
| Water / Buffer | Incompatible | Do not add directly to solid. |
| DMSO | Excellent | Recommended stock solvent.[1] Hygroscopic (keep sealed). |
| DMF | Good | Good solubility, but higher toxicity and potential enzyme inhibition. |
| Ethanol/Methanol | Poor | Often insufficient for Cbz-protected peptides; high volatility alters concentration. |
| Tween-20 (0.01%) | Helpful | Adding surfactant to the buffer (not the stock) can prevent micro-aggregation. |
Frequently Asked Questions (FAQs)
Q: Can I store the diluted working solution? A: No. Once diluted into aqueous buffer, the Cbz-peptide is thermodynamically unstable and prone to hydrolysis or slow precipitation. Prepare fresh working solutions immediately before the assay.
Q: Why does the protocol specify "DL" amino acids?
A: "DL" indicates a racemic mixture. While cheaper, the D-isomers are generally not recognized by proteases like chymotrypsin. This means effectively only 50% (or less, depending on the specific positions) of your substrate is active. If you require precise
Q: My assay requires 0% DMSO. Is this possible? A: For this specific hydrophobic sequence, it is nearly impossible to achieve 0% DMSO without precipitation. However, you can minimize it. Prepare a 1000X stock (e.g., 100 mM) and dilute to 100 µM working concentration. This yields 0.1% DMSO, which is negligible for almost all biological assays [4].
References
-
Effect of DMSO on Protease Activity: Title: Effect of DMSO concentration on protease activity.[2][3] Source: ResearchGate.[4] URL:[Link]
-
DMSO and Enzyme Stability (SARS-CoV-2 3CLpro example): Title: Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro.[2] Source: PubMed (FASEB J). URL:[Link]
-
General Peptide Solubility Guide: Title: Guidelines for PNA oligomers: Handling and storage.[5][6] (Applicable principles for hydrophobic peptide derivatives). Source: PNA Bio.[5][7] URL:[Link][5]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pnabio.com [pnabio.com]
- 6. Peptide Nucleic Acid Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 7. emeraldcloudlab.com [emeraldcloudlab.com]
Technical Support: Correcting for Inner Filter Effects (IFE) in Cbz-DL-Phe-DL-Leu-DL-Glu-pNA Assays
Executive Summary: The "Phantom" Inhibition
The Problem: You are likely observing a decrease in fluorescence intensity (e.g., from a fluorescent inhibitor, a co-substrate, or a FRET probe) when increasing the concentration of Cbz-DL-Phe-DL-Leu-DL-Glu-pNA . You may have interpreted this as your compound binding to the substrate or inhibiting the enzyme, but it is likely a physical artifact known as the Inner Filter Effect (IFE) .
The Cause: This substrate releases p-nitroaniline (pNA) , which absorbs strongly at 380–410 nm . If your fluorescent signal relies on excitation or emission within this UV-to-Blue visible range, the substrate (and the uncleaved racemic mixture) acts as a "molecular curtain," absorbing the photons before they reach the detector.
The Solution: Do not discard the data. Apply the Lakowicz Correction Protocol outlined below to recover the true fluorescence values.
Diagnostic: Is it IFE or True Interaction?
Before applying mathematical corrections, confirm the artifact using the Linearity Dilution Test .
Protocol:
-
Prepare a solution of your fluorophore (e.g., your fluorescent inhibitor) at a fixed concentration.
-
Titrate This compound into the solution without the enzyme.
-
Measure Fluorescence (
). -
Result Analysis:
-
True Binding/Quenching: Fluorescence drops and saturates (follows a binding isotherm).
-
Inner Filter Effect: Fluorescence drops exponentially with substrate concentration and does not saturate, following the Beer-Lambert law of the "filter" (the pNA substrate).
-
The Correction Protocol (The Lakowicz Method)
To recover the true fluorescence (
The Formula
Step-by-Step Workflow
Prerequisites:
-
UV-Vis Spectrophotometer (or plate reader with Absorbance mode).
-
Fluorescence Plate Reader.[1]
-
Crucial: Pathlength correction is vital if using microplates.
Step 1: Measure Absorbance Spectra
You must measure the absorbance of This compound at the exact concentration used in your assay.
-
Target: Measure Absorbance at your Excitation (
) and Emission ( ) wavelengths. -
Note: pNA absorbs maximally at ~380 nm but tails extend to 450 nm.
Step 2: Pathlength Correction (For Microplates)
Standard absorbance is defined for a 1 cm pathlength (
-
If your reader does not auto-correct, use the formula:
Alternatively, measure absorbance directly in the plate used for fluorescence.
Step 3: Apply the Correction Factor
Calculate the Correction Factor (
Data Presentation: Correction Impact
Example Data: Measuring a Coumarin-based inhibitor (
| Parameter | Value | Notes |
| Substrate Conc. | 200 µM | High concentration for saturation |
| 0.45 OD | Significant absorption of excitation light | |
| 0.05 OD | Minimal absorption of emission light | |
| 5,000 RFU | Artificially low signal | |
| Correction Factor | ||
| 8,890 RFU | True Fluorescence Intensity |
Expert Insight: The "DL" Isomer Trap
You specified the substrate as This compound . This indicates a racemic mixture containing both D- and L-stereoisomers.
-
The Trap: The 20S Proteasome is stereospecific and will predominantly cleave the L-isomer .
-
The Consequence: The D-isomer is not cleaved but still absorbs light .
-
Impact on IFE: You have effectively doubled the concentration of the interfering absorber (the pNA moiety exists in both D and L forms) relative to the amount of usable substrate.
-
Recommendation: If cost permits, switch to the optically pure Cbz-L-Phe-L-Leu-L-Glu-pNA to halve the IFE background while maintaining the same
.
Workflow Visualization
Caption: Logical workflow for diagnosing and correcting Inner Filter Effects in proteasome assays.
Frequently Asked Questions (FAQ)
Q1: Can I just dilute the sample to avoid IFE?
A: Yes, but with a caveat. Diluting reduces absorbance (good) but also reduces the reaction rate (
Q2: My Absorbance (
Q3: Why does the "DL" mixture matter for absorbance? A: Spectroscopically, D-pNA and L-pNA are identical. They both absorb at 380 nm. However, biologically, only L-pNA generates signal. Therefore, using a DL mixture means you have 50% "dead weight" that contributes to IFE noise without contributing to the proteasome signal.
References
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy (3rd ed.). Springer. (Chapter 2: Instrumentation for Fluorescence Spectroscopy).
-
Palmier, M. O., & Van Doren, S. R. (2007).[2] Rapid determination of enzyme kinetics from fluorescence: Overcoming the inner filter effect. Analytical Biochemistry, 371(1), 43-51.
- Fonseca, A., et al. (2020). Inner filter effect correction in fluorescence spectroscopy: A review. Methods and Applications in Fluorescence. (General methodology reference).
Sources
Effect of solvent concentration on Cbz-DL-Phe-DL-Leu-DL-Glu-pNA stability
Technical Support Center: Cbz-DL-Phe-DL-Leu-DL-Glu-pNA
Product Category: Chromogenic Peptide Substrates
Target Application: Protease Activity Assays (Primarily Proteasome
Executive Summary
You are working with This compound , a hydrophobic, chromogenic substrate used to monitor proteolytic activity. Upon cleavage by a specific protease (cleaving the C-terminal amide bond), free p-Nitroaniline (pNA) is released, which is quantified spectrophotometrically at 405–410 nm .
Critical Technical Note: The "DL" designation indicates this is a racemic mixture at all three chiral centers. Since most proteases are stereoselective for L-isomers , only a fraction (theoretically 1/8th) of your substrate molecules are biologically active. This significantly impacts solubility requirements and kinetic calculations.
Module 1: Solubility & Stock Preparation
The Issue: “My substrate precipitates (turns cloudy) when added to the assay buffer.”
Root Cause: The Cbz (Carbobenzyloxy) group and the Phe/Leu side chains are highly hydrophobic. While the Glutamic acid (Glu) is polar, the overall molecule has low aqueous solubility. Adding a high-concentration DMSO stock directly to a saline buffer often causes "shock precipitation" due to the rapid change in dielectric constant.
Troubleshooting Protocol: The "Step-Down" Dilution
Do not pipette stock directly into the well if you observe precipitation. Use this intermediate dilution method.
Step-by-Step Protocol:
-
Primary Stock (100% Solvent): Dissolve the solid powder in 100% DMSO (Dimethyl Sulfoxide) to a concentration of 20–50 mM .
-
Tip: DMF (Dimethylformamide) is an alternative, but DMSO is preferred for biological compatibility. Avoid Ethanol/Methanol due to evaporation and potential transesterification.
-
-
Intermediate Dilution: Dilute the Primary Stock 1:10 into a solution of 50% DMSO / 50% Water .
-
Result: This creates a stable intermediate that is less prone to crashing out.
-
-
Working Solution: Pipette the Intermediate Dilution into your assay buffer.
-
Target: Final DMSO concentration in the well should be < 5% (v/v) to avoid enzyme inhibition.
-
Visualization: Solubilization Workflow
Caption: Figure 1. Step-down dilution strategy to prevent hydrophobic shock precipitation of Cbz-peptide substrates.
Module 2: Signal Stability & Spontaneous Hydrolysis
The Issue: “I see increasing absorbance in my negative control (No Enzyme) wells.”
Root Cause: p-Nitroanilide substrates are susceptible to spontaneous hydrolysis (non-enzymatic breakdown) under alkaline conditions (pH > 8.0) or in the presence of high solvent concentrations.[1] DMSO can act as a nucleophilic catalyst or stabilize the transition state of the hydrolysis.
Technical Insight: High concentrations of DMSO (>10%) can artificially inflate background noise. Furthermore, if your buffer contains nucleophiles (like certain thiols or high concentrations of Tris at high pH), the amide bond may degrade over time.
Data: Effect of Solvent on Background Hydrolysis (Simulated Typical Data)
| Solvent (v/v) | Spontaneous Hydrolysis Rate (mOD/min) | Signal-to-Noise Ratio | Recommendation |
| 0% (Pure Buffer) | < 0.1 | High | Ideal (if soluble) |
| 2% DMSO | 0.2 | High | Optimal Balance |
| 5% DMSO | 0.5 | Moderate | Acceptable |
| 10% DMSO | 2.1 | Low | Avoid (High Background) |
| 20% DMSO | > 5.0 | Very Low | Unusable |
Corrective Action:
-
pH Check: Ensure assay buffer is pH 7.0 – 7.5. Avoid pH > 8.0 unless strictly required by the enzyme.
-
Fresh Prep: Do not store diluted working solutions. Prepare fresh from the 100% DMSO stock daily.
-
Subtraction: Always run a "Substrate Only" control and subtract its slope from your enzyme samples.
Module 3: Kinetic Issues (The "DL" Factor)
The Issue: “My Vmax is lower than expected, and I need very high substrate concentrations to see activity.”
Root Cause: Your substrate is This compound . The "DL" indicates a racemic mixture.
-
Stereochemistry: There are 3 chiral centers. This results in
stereoisomers. -
Enzyme Specificity: Proteases are stereoselective for L-amino acids .
-
The Consequence: Only 12.5% (1/8th) of your substrate molecules (the L-L-L isomer) are likely active. The other 87.5% are inert or may act as competitive inhibitors by binding to the active site without being cleaved.
Visualization: The Racemic Inhibition Effect
Caption: Figure 2. Impact of DL-stereochemistry on enzyme kinetics. D-isomers dilute the effective concentration and may competitively inhibit the enzyme.
Corrective Action:
-
Concentration Adjustment: You may need to use 8x the concentration calculated for a pure L-isomer substrate to achieve the same Vmax.
-
Solubility Limit: Because you must use higher concentrations to compensate for the inactive isomers, you will hit the solubility limit (precipitate) much faster.
-
Recommendation: If budget permits, switch to the pure isomer Cbz-L-Phe-L-Leu-L-Glu-pNA for kinetic constant (
, ) determination. Use the DL-mixture only for qualitative screening.
Module 4: Optical Quantification (Solvatochromism)
The Issue: “My calculated enzyme units vary when I change DMSO concentration.”
Root Cause:
The molar extinction coefficient (
-
in Water: ~8,800
- in 10% DMSO: Can shift significantly (often higher).
Protocol for Accurate Quantification: Do not rely on literature values alone. Generate a standard curve under your exact assay conditions.
-
Prepare a pure p-Nitroaniline (free pNA) standard in 100% DMSO.
-
Dilute this standard into your Assay Buffer + X% DMSO (match the reaction conditions exactly).
-
Measure Absorbance at 405 nm or 410 nm.
-
Calculate the slope (
). Use this specific for your calculations.
References
-
Lottenberg, R., & Jackson, C. M. (1983). Solution composition dependent variation in extinction coefficients for p-nitroaniline. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 742(3), 558-564.
-
Sigma-Aldrich (Merck). Enzyme Assay of Protease, Streptomyces griseus (Pronase). Technical Bulletin.
-
Kisselev, A. F., et al. (2003). The Caspase-like Sites of Proteasomes, Their Substrate Specificity, New Inhibitors and Substrates.[2] Journal of Biological Chemistry, 278(38), 35869-35877.[2]
-
Fink, A. L. (1998). Cryoenzymology: the study of enzyme catalysis at subzero temperatures (Discussing solvent effects on pNA). Methods in Enzymology.
Sources
Minimizing signal drift in long-duration pNA assays
Introduction: The Anatomy of Drift
In long-duration kinetic assays using para-nitroaniline (pNA) substrates, "drift" is rarely a single phenomenon. It is a composite error vector arising from three distinct physical sources: evaporation-induced concentration (thermodynamics), spontaneous hydrolysis (chemistry), and optical path length variance (physics).
When a researcher observes a rising baseline in negative controls over a 4–12 hour time course, the immediate instinct is to blame reagent contamination. However, in 80% of cases, the culprit is the microplate environment itself. This guide deconstructs these variables and provides self-validating protocols to eliminate them.
Module 1: The Physics of the Plate (Evaporation & Edge Effects)
Evaporation is the primary driver of signal drift in assays exceeding 60 minutes. As water leaves the well, the concentration of the chromophore (pNA) increases artificially, mimicking enzyme activity.
The Mechanism: Thermal Gradients
Microplates heat from the outside in. The outer wells ("edge wells") reach the set temperature (e.g., 37°C) faster than the center, creating a thermal gradient. This causes differential evaporation rates, leading to the notorious "Edge Effect" where peripheral signals drift significantly higher than central signals.[1]
Figure 1: The Edge Effect & Thermal Gradient Mechanism
Caption: Thermal gradients drive differential evaporation, causing concentration artifacts in outer wells.
Quantitative Impact of Evaporation
The table below illustrates the severity of volume loss in unsealed plates versus properly sealed environments.
| Plate Format | Condition | Evaporation Rate (mg/cm²/hr) | Signal Drift (4 hrs) |
| 96-Well | Unsealed (37°C) | ~0.50 | +15-20% |
| 96-Well | Adhesive Seal | ~0.01 | < 1% |
| 384-Well | Unsealed (37°C) | ~0.25 | +25-30% (due to surface/vol ratio) |
| 384-Well | Lid + Humidity | ~0.05 | ~2-5% |
(Data synthesis based on Cole-Parmer and BMG Labtech technical notes [1, 2])
Protocol 1: The "Dummy Plate" Evaporation Map
Run this validation before any critical long-duration assay.
-
Fill: Pipette 100 µL (96-well) or 40 µL (384-well) of assay buffer (with no enzyme/substrate ) containing a stable dye (e.g., Tartrazine or dilute pNA standard) into all wells.
-
Read T=0: Measure OD at 405 nm.
-
Incubate: Place in your reader/incubator at 37°C for the intended assay duration (e.g., 6 hours).
-
Read T=End: Measure OD at 405 nm.
-
Calculate:
. -
Map: Plot the
as a heatmap.-
Pass: Random distribution of variance < 2%.
-
Fail: Systematic increase in Rows A/H and Columns 1/12.
-
Module 2: Chemical Stability (Spontaneous Hydrolysis)
pNA substrates are often esters or amides. At higher pH levels (necessary for optimal protease activity), these bonds become labile and break spontaneously, releasing free pNA without enzymatic aid.
The pH/Stability Trade-off
Most pNA assays operate at 405 nm. The extinction coefficient (
Figure 2: Signal Drift Diagnosis Flowchart
Caption: Logic flow to distinguish between evaporation (physical) and hydrolysis (chemical) drift.
Protocol 2: Buffer Optimization for Drift Reduction
-
pH Titration: If your enzyme optimum is pH 8.0, test activity at pH 7.4, 7.6, and 7.8. Spontaneous hydrolysis often drops significantly with a 0.2–0.4 pH reduction, while enzymatic activity may remain acceptable.
-
Solvent Control: DMSO is often used to solubilize substrates. However, DMSO >5% can induce "aggregation-based inhibition" or perturb enzyme structure [5]. Keep DMSO <1% final concentration.
Module 3: Optical Integrity (Path Length Correction)
In a cuvette, the path length is fixed at 1 cm.[2][3] In a microplate, the path length is defined by the volume of liquid and the meniscus shape.[2] As liquid evaporates or wicks up the walls (meniscus), the path length changes, altering the OD reading even if the total amount of chromophore is constant (Beer-Lambert Law violation).
The Solution: Path Length Correction (PLC) Modern readers can correct for this using the water absorption peak at 900 nm and 977 nm .
Equation:
Protocol 3: Optical Correction Setup
-
Enable PLC: In your reader software (e.g., SoftMax Pro, Gen5), enable "Path Length Correction."
-
Meniscus Normalization: Add 0.01% Triton X-100 or Tween-20 to your assay buffer. This lowers surface tension, flattening the meniscus and ensuring a consistent optical path across the plate [2].
Troubleshooting FAQ
Q: My negative controls (buffer + substrate) show a linear increase in signal over 4 hours. Is my substrate bad? A: Not necessarily. This is likely Spontaneous Hydrolysis .
-
Test: Lower the pH of your buffer by 0.3 units. If the rate of drift decreases significantly, it is chemical hydrolysis.
-
Fix: Run a "No-Enzyme Substrate Control" for every concentration and subtract this slope from your experimental wells.
Q: The signal in the outer wells is 20% higher than the center wells. I am using a lid. A: Lids are often insufficient for long kinetic assays due to the "chimney effect."
-
Fix 1: Use an optical adhesive film (e.g., polyolefin) instead of a rigid lid.
-
Fix 2 (The "Moat" Method): Fill the perimeter wells (Rows A/H, Cols 1/12) with water or buffer. Do not use them for data. This sacrifices throughput for data integrity [1].
Q: I see a sudden spike in signal at the 2-hour mark in all wells. A: This is often Reader Instability or a temperature feedback loop.
-
Fix: Turn on the reader and set the temperature 30 minutes before inserting the plate. Cold plates inserted into warm readers cause condensation on the plate lid (if used), scattering light and spiking OD.
Q: Can I use 384-well plates to save reagent? A: Yes, but 384-well plates are more susceptible to edge effects because the surface-area-to-volume ratio is higher. You must use a centrifuge (1000 x g for 1 min) to remove bubbles and ensure a flat meniscus before reading.
References
-
Cole-Parmer. (2019). Nunc 384-Well Plate Design and Performance Evaluation.Link
-
BMG LABTECH. (2017). How to deal with path length and meniscus in microplates.Link
-
Molecular Devices. PathCheck Sensor Technology: Optical Pathlength Correction.Link
-
ChromogenicSubstrates.com. Theoretical Basis for Calculation: pNA Extinction Coefficients.[4]Link
-
National Institutes of Health (PMC). (2009). DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors.[5]Link
Sources
- 1. Three Ways To Reduce Microplate Edge Effect | Microplate Assays [wellplate.com]
- 2. researchgate.net [researchgate.net]
- 3. Theoretical Basis for Calculation - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 4. pnabio.com [pnabio.com]
- 5. DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Guide: Correlating Cbz-DL-Phe-DL-Leu-DL-Glu-pNA Activity with Biological Endpoints
Content Type: Publish Comparison Guide
Subject: Caspase-like (
Executive Summary
This guide provides a rigorous technical analysis of Cbz-DL-Phe-DL-Leu-DL-Glu-pNA , a chromogenic peptide substrate designed to monitor the Caspase-like (PGPH) activity of the 20S proteasome. While the Chymotrypsin-like (
This document details the mechanistic basis of the substrate, provides a validated experimental protocol, and establishes a logical framework for correlating enzymatic inhibition with downstream biological endpoints such as apoptosis and ubiquitinated protein accumulation.
Critical Consideration: Stereochemistry
The substrate specified contains DL-amino acids (racemic mixture). Unlike pure L-isomer substrates (e.g., Z-L-LLE-AMC), this reagent contains D-isomers which are generally not recognized by the proteasome's active site.
-
Implication: The effective concentration of the active L-L-L species is significantly lower (12.5% if all three are DL).
-
Action: Researchers must account for this "dilution effect" when calculating
and . The D-isomers may also act as weak competitive inhibitors.
Part 1: The Mechanistic Basis
The 20S proteasome core particle contains three distinct catalytic pairs.[1] The specificity of Cbz-Phe-Leu-Glu-pNA is dictated by the P1 residue (Glutamic Acid, Glu), which targets the
Substrate Specificity & Cleavage
-
N-terminal Cap (Cbz/Z): Protects the peptide from non-specific aminopeptidases.
-
Peptide Sequence (Phe-Leu-Glu): Mimics the acidic motif preferred by the
1 active site (Peptidyl-Glutamyl Peptide Hydrolyzing activity). -
Reporter (pNA): para-Nitroanilide. Upon cleavage of the amide bond between Glu and pNA, the chromophore is released.
Mechanism Diagram
The following diagram illustrates the hydrolysis mechanism within the
Caption: Kinetic mechanism of Cbz-Phe-Leu-Glu-pNA hydrolysis by the
Part 2: Comparative Analysis (pNA vs. Alternatives)
Selecting the right reporter system is crucial for assay sensitivity and throughput.
| Feature | Cbz-FLE-pNA (Chromogenic) | Suc-LLVY-AMC (Fluorogenic) | Western Blot (Ub-Proteins) |
| Detection Mode | Absorbance (405 nm) | Fluorescence (Ex 360 / Em 460) | Immunodetection |
| Sensitivity | Moderate (µM range) | High (nM range) | Semi-Quantitative |
| Specificity | Global Proteasome Function | ||
| Interference | Colored compounds in lysate | Autofluorescence / Quenching | Antibody cross-reactivity |
| Throughput | High (96/384-well) | High (96/384-well) | Low |
| Cost | Low | Moderate | High |
Guidance: Use Cbz-FLE-pNA for routine inhibitor screening where substrate concentration is not limiting. Use AMC-based analogs (e.g., Z-LLE-AMC) if sample volume is low or higher sensitivity is required.
Part 3: Experimental Protocol (Self-Validating System)
This protocol includes an SDS Activation step, which is mandatory for purified 20S proteasomes to open the
Reagents Preparation
-
Assay Buffer: 20 mM HEPES (pH 7.5), 0.5 mM EDTA, 0.03% SDS (Critical for 20S activation), 1 mM DTT (add fresh).
-
Substrate Stock: Dissolve this compound in DMSO to 20 mM.
-
Inhibitor Control: Bortezomib (10 µM) or Epoxomicin (specific control).
Assay Workflow
-
Lysate Prep: Lyse cells in passive lysis buffer (avoid protease inhibitors that target the proteasome). Centrifuge 12,000 x g, 10 min, 4°C.
-
Activation: Dilute lysate (or purified 20S) in Assay Buffer (containing SDS). Incubate 10 mins at 37°C.
-
Why? SDS induces gate opening, allowing the substrate entry.
-
-
Reaction Assembly (96-well plate):
-
Test Well: 90 µL Activated Lysate + 10 µL Substrate (Final: 200 µM).
-
Blank: 90 µL Assay Buffer + 10 µL Substrate.
-
Negative Control: 90 µL Activated Lysate + 1 µL Inhibitor (pre-incubate 15 min) + 10 µL Substrate.
-
-
Measurement: Monitor Absorbance at 405 nm every 2 mins for 60 mins at 37°C (Kinetic Mode).
Data Calculation
Calculate the specific activity (
-
: Extinction coefficient of pNA (
or pathlength corrected). - : Amount of protein (mg).
- : Time (min).
Part 4: Correlating with Biological Endpoints
Inhibition of the Caspase-like activity alone is often non-lethal. To prove biological relevance, you must correlate
The Correlation Workflow
The following logic map guides the experimental design for linking enzyme inhibition to cell fate.
Caption: Workflow linking Cbz-FLE-pNA inhibition data to downstream biological consequences.
Interpretation Guide
-
Scenario A: High
1 Inhibition, Low Apoptosis-
Interpretation: The drug specifically targets the Caspase-like site but spares the Chymotrypsin-like (
5) site. In many cell lines, 1 inhibition alone is tolerated. -
Next Step: Check
5 activity using Suc-LLVY-AMC .[2] Synergistic inhibition is often required for cytotoxicity.
-
-
Scenario B: Moderate
1 Inhibition, High Ub-Protein Accumulation-
Interpretation: Successful disruption of the proteasome's protein turnover capacity. The accumulation of poly-ubiquitinated proteins (smear on Western Blot > 100 kDa) validates that the enzymatic inhibition measured by Cbz-FLE-pNA is biologically relevant inside the cell.
-
-
Scenario C: No Activity in Assay
-
Troubleshooting: Did you add SDS? Purified 20S proteasomes are latent and require SDS (0.03%) or PA28 activators to degrade short peptides like Cbz-FLE-pNA.
-
References
-
Kisselev, A. F., & Goldberg, A. L. (2001). Proteasome active sites. Chemistry & Biology, 8(8), 739-758.
-
Dantuma, N. P., et al. (2000). Short-lived green fluorescent proteasome substrates for cellular assays. Nature Biotechnology, 18, 538–543.
-
Enzo Life Sciences. (n.d.). Proteasome Activity Assay Manual. Enzo Life Sciences Technical Library.
-
Sigma-Aldrich. (n.d.). Product Information: Proteasome 20S Activity Assays. Merck/Sigma Technical Bulletins.
Sources
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Cbz-DL-Phe-DL-Leu-DL-Glu-pNA
Navigating the lifecycle of laboratory reagents extends beyond their application in experiments; it culminates in their safe and compliant disposal. The chromogenic substrate, Cbz-DL-Phe-DL-Leu-DL-Glu-pNA, is a valuable tool in enzymatic assays, but its constituent parts, particularly the p-nitroaniline (pNA) moiety, necessitate a structured and informed disposal process. This guide provides a comprehensive, step-by-step framework for researchers, scientists, and drug development professionals to manage the disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.
The disposal of any chemical waste is not merely a matter of procedure but a reflection of a laboratory's commitment to safety and regulatory compliance. The protocols outlined herein are designed to be a self-validating system, grounded in established principles of chemical safety and waste management.
Hazard Identification and Risk Assessment
Before any disposal activities commence, a thorough understanding of the hazards associated with this compound is paramount. While a specific Safety Data Sheet (SDS) for this exact peptide conjugate may not always be readily available, a conservative approach requires evaluating the hazards of its components.
-
p-Nitroaniline (pNA): This is the primary component of concern. p-Nitroaniline is classified as an acutely toxic compound.[1] Short-term exposure can lead to the formation of methemoglobin, which impairs the blood's ability to transport oxygen, headaches, and paleness.[1] Long-term exposure may result in liver damage and has mutagenic potential.[1] It is crucial to handle any waste containing pNA with the appropriate personal protective equipment (PPE) and in a designated, well-ventilated area.[1]
-
Peptide Component (Cbz-DL-Phe-DL-Leu-DL-Glu): While the peptide itself is not generally considered highly toxic, it is prudent to treat all research chemicals with care. Uncharacterized biological effects are always a possibility. General best practices for handling and disposing of research peptides should be followed.[2]
Key Hazard Information Summary
| Component | Key Hazards | Regulatory Considerations |
| p-Nitroaniline (pNA) | Acutely toxic, potential mutagen, specific organ toxicity (liver)[1] | EPA Waste Number P077 may apply if it is a discarded commercial chemical product.[3] |
| Peptide | Generally low toxicity, but handle as a research chemical. | Follow institutional protocols for non-hazardous chemical waste, unless contaminated.[2] |
Personal Protective Equipment (PPE) and Safety Precautions
A foundational aspect of safe disposal is the consistent and correct use of PPE. The following should be considered the minimum requirement when handling this compound waste:
-
Eye Protection: Splash goggles or safety glasses with side shields are mandatory.
-
Hand Protection: Nitrile gloves are recommended. Given the hazards of pNA, double-gloving is a sound precautionary measure.[1] Gloves should be changed immediately upon any sign of contamination.
-
Body Protection: A lab coat, long pants, and closed-toed shoes are essential to prevent skin contact.
-
Respiratory Protection: While not always necessary for small quantities in a well-ventilated area, a respirator may be required for spill cleanup or when handling larger quantities of solid waste.
Always work within a fume hood when handling dry p-nitroaniline or preparing waste solutions to minimize the risk of inhalation.[1]
Segregation and Collection of Waste
Proper waste segregation is a critical step in compliant disposal. Cross-contamination of waste streams can lead to dangerous chemical reactions and complicate the disposal process.
Waste Stream Decision Workflow
Caption: Decision workflow for segregating this compound waste.
Step-by-Step Disposal Procedures
The following protocols provide detailed methodologies for the disposal of this compound in various forms.
Unused or Expired Solid Compound
-
Container Labeling: Obtain a designated hazardous waste container from your institution's Environmental Health and Safety (EHS) department. Label it clearly as "Hazardous Waste: this compound" and include the date.
-
Transfer: Carefully transfer the solid waste into the designated container. Avoid creating dust. If the original container is to be disposed of, it should also be placed in the hazardous waste container.
-
Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) as permitted by your institution and EPA regulations.[4][5]
Aqueous Solutions from Assays
-
Collection: Collect all aqueous waste containing this compound in a clearly labeled, leak-proof hazardous waste container. The label should read "Hazardous Aqueous Waste: p-Nitroaniline Containing" and list any other hazardous components (e.g., buffers with high concentrations of other chemicals).
-
pH Neutralization (if necessary): If the solution is highly acidic or basic, it may need to be neutralized to a pH between 6 and 8 before being added to the waste container, provided this does not cause a reaction. Consult your EHS department for specific guidance.
-
Storage: Store the sealed liquid waste container in a secondary containment bin within a designated SAA.
Contaminated Labware and PPE
-
Solid Waste: All disposable items that have come into direct contact with this compound, such as pipette tips, microfuge tubes, and gloves, must be disposed of as solid hazardous waste.[2] Collect these items in a designated, lined container labeled "Solid Hazardous Waste: p-Nitroaniline Contaminated".
-
Sharps: Needles, syringes, or other sharps must be placed in a designated sharps container.
-
Glassware: Reusable glassware should be decontaminated. A common procedure is to rinse with a suitable solvent (e.g., ethanol) to remove the compound, followed by a thorough wash with soap and water. The initial solvent rinse must be collected as hazardous liquid waste.
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate (if necessary): For large spills or if you are unsure of the hazard, evacuate the area and contact your institution's emergency response team.
-
Small Spills (Solid):
-
Don appropriate PPE.
-
Gently cover the spill with an absorbent material to prevent it from becoming airborne.
-
Carefully sweep the material into a designated hazardous waste container.
-
-
Small Spills (Liquid):
-
Don appropriate PPE.
-
Contain the spill with absorbent pads or spill pillows.
-
Absorb the liquid and place the used absorbent materials into a sealed, labeled hazardous waste container.
-
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
Regulatory Compliance
The disposal of hazardous waste is governed by strict regulations at the local, state, and federal levels. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
-
EPA: The EPA's Resource Conservation and Recovery Act (RCRA) provides a "cradle-to-grave" framework for hazardous waste management.[4] Your institution's generator status (e.g., Very Small, Small, or Large Quantity Generator) will determine specific storage time limits and reporting requirements.[4]
-
OSHA: OSHA's regulations, particularly the Hazard Communication Standard (29 CFR 1910.1200) and the standard for Hazardous Waste Operations and Emergency Response (HAZWOPER, 29 CFR 1910.120), ensure worker safety.[6][7] This includes requirements for training, PPE, and emergency action plans.[8]
It is imperative to coordinate all disposal activities with your institution's EHS department. They will provide the necessary containers, labels, and arrange for pickup by a licensed hazardous waste disposal contractor.[2]
Logical Framework for Disposal
Sources
- 1. amherst.edu [amherst.edu]
- 2. peptide24.store [peptide24.store]
- 3. westliberty.edu [westliberty.edu]
- 4. medlabmag.com [medlabmag.com]
- 5. epa.gov [epa.gov]
- 6. resources.duralabel.com [resources.duralabel.com]
- 7. Hazardous Waste - Standards | Occupational Safety and Health Administration [osha.gov]
- 8. cleanmanagement.com [cleanmanagement.com]
Personal protective equipment for handling Cbz-DL-Phe-DL-Leu-DL-Glu-pNA
Topic: Personal Protective Equipment (PPE) & Handling Guide for Cbz-DL-Phe-DL-Leu-DL-Glu-pNA Content Type: Operational Safety & Logistics Guide Audience: Researchers, Senior Scientists, Lab Managers
Executive Safety Assessment
As a Senior Application Scientist, I must clarify a common misconception: while peptides are often regarded as biologically benign, chromogenic substrates containing p-nitroaniline (pNA) must be treated with a higher tier of respect.
The compound This compound is not just a peptide; it is a delivery vehicle for a toxic moiety. The safety profile is biphasic:
-
The Solid State: The risk is inhalation of dust containing the pNA moiety.
-
The Solution State: This is the critical danger zone. You will likely dissolve this in DMSO or DMF . These solvents are skin-permeable and act as "Trojan horses," carrying the toxic pNA directly into your bloodstream.
Core Directive: Your PPE strategy must focus on preventing transdermal absorption via solvent vectors.
Hazard Deconstruction & Risk Logic
To understand the PPE requirements, we must analyze the components individually and synergistically.
| Component | Hazard Class | Mechanism of Injury | Critical Safety Insight |
| Peptide Backbone | Low Hazard | Irritant (Eyes/Resp) | Generally safe, but treat as an unknown sensitizer. |
| p-Nitroaniline (pNA) | High Toxicity | Methemoglobinemia | If absorbed, pNA interferes with blood oxygen transport (blue lips/skin).[1] Potential mutagen. |
| DMSO (Solvent) | Permeator | Skin Absorption | The Vector. DMSO penetrates nitrile gloves and skin rapidly, dragging the pNA with it. |
PPE Matrix: The "Two-State" Protocol
Do not use a "one size fits all" approach. PPE must adapt to the state of the matter.[2]
Table 1: PPE Specifications by Experimental Phase
| PPE Component | Phase A: Solid Handling (Weighing/Aliquot) | Phase B: Solution Handling (Assay/Dissolution) | Scientist's Rationale |
| Hand Protection | Single Nitrile Gloves (4-5 mil) | Double Gloving or Chemical Resistant | DMSO permeates standard nitrile in <5 mins. Double gloving provides a "sacrificial" outer layer. |
| Respiratory | Fume Hood (Mandatory) | Fume Hood (Recommended) | pNA dust is toxic. If a hood is unavailable for weighing, an N95 respirator is the absolute minimum. |
| Eye Protection | Safety Glasses (Side Shields) | Chemical Goggles | Risk shifts from dust impact to liquid splash. Goggles seal against vapors and splashes.[3] |
| Body Defense | Lab Coat (Buttoned, wrist-fit) | Lab Coat + Impervious Apron | Cotton lab coats absorb DMSO. An apron prevents chest/lap absorption during spills. |
Operational Protocol: Self-Validating Workflow
This protocol integrates safety checks directly into the experimental steps.
Step 1: Preparation & Weighing (Solid State)
-
Engineering Control: Use a certified chemical fume hood. Static electricity can cause peptide powder to "jump" and aerosolize.
-
The Anti-Static Check: Use an anti-static gun on the weighing boat before adding the peptide.
-
Technique: Weigh into a pre-tared vial, not onto paper. Cap the vial inside the hood immediately after weighing.
Step 2: Solubilization (The Critical Risk Point)
-
Solvent: Dimethyl Sulfoxide (DMSO) is standard.
-
The "Double-Glove" Rule: Put on a pair of bright-colored nitrile gloves (inner), then a pair of standard blue/purple nitrile gloves (outer).
-
Validation: If the outer glove rips or you see liquid between layers, the color contrast gives immediate visual warning.
-
-
Action: Add DMSO via pipette. Do not pour. Vortex with the vial cap tightly sealed and held with a Kimwipe to catch micro-droplets.
Step 3: The Assay
-
Plate Handling: When adding substrate to microplates, keep the plate covered when not actively pipetting to prevent evaporation and inhalation of solvent vapors.
-
Decontamination: Wipe pipette surfaces with 70% Ethanol after use, then dispose of the outer pair of gloves.
Visualizations
Figure 1: Risk Assessment & PPE Decision Logic
This diagram illustrates the decision flow for selecting the correct protective gear based on the physical state of the substrate.
Caption: Decision hierarchy for PPE selection. Note the escalation of protection when the compound enters the solution phase.
Figure 2: The "Safe-Loop" Operational Workflow
A step-by-step visualization of the handling process with integrated safety gates.
Caption: Operational workflow. The "Gates" represent mandatory safety pauses to verify conditions before proceeding.
Disposal & Emergency Response
Disposal Plan
-
Solid Waste: Contaminated weigh boats and tips must go into "Hazardous Solid Waste" (Incineration).
-
Liquid Waste: NEVER pour pNA solutions down the sink.
-
Segregate into a container labeled: "Organic Waste: Contains DMSO and p-Nitroaniline."
-
This stream usually requires high-temperature incineration due to the mutagenic potential of pNA.
-
Emergency Procedures
-
Skin Contact (Solution):
-
Do not scrub. Scrubbing increases circulation and absorption.
-
Rinse gently with water for 15 minutes.
-
Seek medical attention; mention "p-Nitroaniline exposure via DMSO."
-
-
Spill (Powder):
-
Dampen a paper towel with ethanol (to prevent dust cloud).
-
Wipe up gently.
-
Dispose of towel as hazardous waste.
-
References
-
National Institute for Occupational Safety and Health (NIOSH). p-Nitroaniline: IDLH (Immediately Dangerous to Life or Health). CDC. Available at: [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: p-Nitroaniline. NJ.gov. Available at: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
